TAK-593 functions as a highly selective, ATP-competitive type II kinase inhibitor [1]. It binds to the inactive form of its target kinases, VEGFR2 and PDGFRβ, characterized by a unique two-step slow binding mechanism [1]. This results in an extremely slow dissociation rate, with a half-life exceeding 17 hours for VEGFR2, leading to sustained target suppression even after the drug is cleared from the bloodstream [2] [1].
The table below summarizes the potent and selective inhibitory profile of this compound against key kinase targets [2] [3]:
| Target Kinase | Reported IC₅₀ Value | Biological Role in Angiogenesis |
|---|---|---|
| VEGFR2 (KDR) | 0.95 nM | Major mitogenic signaling receptor on vascular endothelial cells [2] [3]. |
| VEGFR1 (Flt-1) | 3.2 nM | Binds VEGF-A; role in pathological angiogenesis [3]. |
| VEGFR3 (Flt-4) | 1.1 nM | Primarily regulates lymphangiogenesis [3]. |
| PDGFRα | 4.3 nM | Receptor for PDGF-AA and PDGF-BB; expressed on stromal cells [3]. |
| PDGFRβ | 13 nM | Receptor for PDGF-BB; critical for pericyte recruitment and vessel stabilization [2] [3]. |
Selectivity profiling against over 200 other protein and lipid kinases showed that this compound is highly selective for the VEGFR and PDGFR families, with IC₅₀ values typically >1 µM for off-target kinases [1].
In cellular models, this compound demonstrates potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and PDGF-stimulated proliferation of human coronary artery smooth muscle cells [2] [4]. It also potently inhibits VEGF-induced endothelial tube formation in co-culture assays [2].
In vivo, oral administration of this compound produces strong, dose-dependent anti-tumor effects against various human cancer xenografts in mice, including lung (A549), gastric (MKN45), and renal cell carcinoma models [2]. Anti-tumor effects were observed at low doses with good tolerability [2] [3].
This compound inhibits VEGF and PDGF signaling to disrupt tumor angiogenesis.
The characterization of this compound relied on established in-vitro and in-vivo models for studying angiogenesis and tumor growth.
| Assay Type | Key Methodology | Measured Outcome |
|---|---|---|
| Cellular Phosphorylation | HUVECs or CASMCs pretreated with this compound, stimulated with VEGF/PDGF, cell lysates analyzed by Western blot [2]. | Inhibition of receptor autophosphorylation (e.g., phospho-VEGFR2). |
| Cell Proliferation | HUVECs (VEGF-stimulated) or CASMCs (PDGF-stimulated) treated with this compound for 5-6 days; viability measured with colorimetric assay [2]. | IC₅₀ value for inhibition of growth factor-dependent proliferation. |
| Tube Formation | HUVECs co-cultured with normal human dermal fibroblasts in VEGF-containing matrix for 7 days with this compound; tubes stained with anti-CD31 antibody [2]. | Percentage reduction in tube area quantified using image analysis software. |
| In-Vivo Efficacy | Human tumor xenografts established in immunodeficient mice; this compound administered orally twice daily; tumor volume measured regularly [2]. | Treated/Control (T/C) ratio (%) as an index of anti-tumor activity. |
| Pharmacodynamic Analysis | Mice bearing A549 xenografts orally dosed with this compound; lung tissues collected and analyzed by Western blot for phospho-VEGFR2 [2]. | Suppression of target phosphorylation in tissues relative to plasma/tissue drug concentrations. |
A critical feature of this compound is the disconnect between its pharmacokinetic (PK) and pharmacodynamic (PD) profiles [2]. After oral administration in mouse xenograft models, the anti-tumor effect and suppression of phospho-VEGFR2 persist long after the drug concentration in plasma and tissues falls below detectable levels [2]. This prolonged effect is attributed to the extremely slow dissociation rate of this compound from its target kinases, leading to sustained pathway suppression despite short plasma exposure [2] [1].
This compound reached Phase 1 clinical trials for solid tumors, but its current development status is unclear [5]. Research into dual VEGFR/PDGFR inhibition and other multi-kinase strategies remains an active area in oncology drug development [6].
TAK-593 achieves its potent effect through a unique mechanism characterized by dual receptor inhibition and slow binding kinetics.
The following diagram illustrates the signaling pathways inhibited by this compound and its subsequent effects on tumor angiogenesis:
This compound demonstrates high potency at both the enzymatic and cellular levels. The data below are compiled from biochemical and cell-based assays reported in the search results [4].
Table 1: Inhibitory Concentration (IC₅₀) of this compound against Key Kinase Targets
| Kinase Target | IC₅₀ Value (nM) |
|---|---|
| VEGFR1 (Flt-1) | 3.2 nM |
| VEGFR2 (KDR) | 0.95 nM |
| VEGFR3 (Flt-4) | 1.1 nM |
| PDGFRα | 4.3 nM |
| PDGFRβ | 13 nM |
Table 2: Cellular Activity of this compound
| Assay Description | Cell Type | IC₅₀ Value |
|---|---|---|
| Inhibition of VEGF-stimulated proliferation | HUVEC (Human Umbilical Vein Endothelial Cells) | 0.3 nM [4] |
| Inhibition of VEGF-induced phosphorylation | HUVEC | 1.3 nM [1] |
| Inhibition of PDGF-induced phosphorylation | HCASMC (Human Coronary Artery Smooth Muscle Cells) | 16 nM [1] |
For researchers looking to understand or replicate the key findings, here is a summary of the core methodologies used to characterize this compound.
1. Biochemical Kinase Inhibition Assay
2. Cellular Receptor Phosphorylation Assay
3. In Vivo Anti-Tumor Efficacy Study
In vivo studies demonstrated that oral administration of this compound produced strong anti-tumor effects against various human cancer xenografts (e.g., lung, gastric, renal, and intracranial models) with good tolerability [1]. A key finding was that the anti-tumor effect occurred despite low plasma exposure of the drug [1] [2].
The pharmacodynamic data provided the link to its unique mechanism: even when this compound blood and tissue concentrations fell below detectable levels, phosphorylation of VEGFR2 in tumor tissues remained almost completely suppressed [1] [2]. This confirms that the long residence time on its targets observed in vitro translates to a prolonged functional effect in vivo, contributing to its potent activity.
According to the patent database information, this compound was evaluated in Phase I clinical trials for advanced solid malignancies [7]. However, its development status is listed as "Discontinued" [7]. The provided search results do not specify the reasons for discontinuation.
| Target | IC₅₀ (nM) | Assay Type | Citation |
|---|---|---|---|
| VEGFR2 | 0.95 nM | Biochemical (AlphaScreen) | [1] |
| VEGFR2 | 2.1 nM | Cellular (HUVEC Proliferation) | [2] |
| VEGFR1 | 3.2 nM | Biochemical | [1] |
| VEGFR3 | 1.1 nM | Biochemical | [1] |
| PDGFRα | 4.3 nM | Biochemical | [1] |
| PDGFRβ | 13 nM | Biochemical | [1] |
| PDGFRβ | 4.3 nM | Cellular (CASMC Proliferation) | [2] |
| Property | Description |
|---|---|
| Chemical Name | N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2] |
| Molecular Formula | C₂₃H₂₃N₇O₃ [1] |
| Molecular Weight | 445.47 g/mol [1] |
| CAS Number | 1005780-62-0 [1] |
| Mechanism | Potent, selective ATP-competitive inhibitor; acts via a two-step slow-binding mechanism leading to extremely long residence time on VEGFR2/PDGFRβ (t₁/₂ >17 hours) [3] |
The following methodologies are derived from the research publications on TAK-593.
This protocol measures the inhibition of VEGF- or PDGF-stimulated cell growth [2].
This protocol assesses the inhibition of ligand-induced receptor tyrosine phosphorylation [2].
This compound exerts its effects by simultaneously targeting two critical receptor families in the tumor microenvironment: VEGFR and PDGFR. The following diagram illustrates the signaling pathways inhibited by this compound and its functional consequences.
Diagram of the anti-angiogenic mechanism of this compound, showing dual inhibition of VEGFR2 and PDGFRβ pathways.
This compound's unique potency stems from its two-step slow-binding mechanism, which is characteristic of a type II kinase inhibitor [3]. The diagram below visualizes this prolonged binding action.
Diagram of the two-step slow-binding mechanism of this compound, resulting in prolonged suppression.
Research suggests that simultaneously targeting both endothelial cells (via VEGFR2) and pericytes (via PDGFRβ) may overcome resistance to agents that only block the VEGF pathway [2]. The long residence time of this compound on its targets is a critical pharmacodynamic advantage, enabling sustained inhibition despite low plasma exposure and contributing to its potent anti-tumor efficacy in human xenograft models [2] [3].
The table below summarizes the key biochemical and cellular characteristics of TAK-593:
| Property | Description |
|---|---|
| Molecular Target | VEGFR and PDGFR tyrosine kinase families [1] [2] |
| Mechanism | Type II kinase inhibitor that binds to the inactive (DFG-out) conformation of the kinase, with a two-step slow binding mechanism [2] [3] |
| Key IC₅₀ Values | VEGFR1: 3.2 nM; VEGFR2: 0.95 nM; VEGFR3: 1.1 nM; PDGFRα: 4.3 nM; PDGFRβ: 13 nM [4] [5] |
| Selectivity | Highly selective; IC₅₀ >1 μM against over 200 other protein/lipid kinases, except Fms (10 nM) and Ret (18 nM) [2] [4] |
| Cellular Activity (IC₅₀) | Inhibition of VEGF-stimulated HUVEC proliferation: 0.30 nM [1] [4] |
| Key Pharmacologic Feature | Extremely slow dissociation rate (half-life >17 hours) from VEGFR2, leading to sustained target suppression despite low plasma exposure [1] [2] |
The following experimental details are derived from the research publications on this compound.
1. In Vitro Kinase Inhibition Assay [1] [5]
2. Cell Proliferation Assay (HUVEC) [1] [5]
3. In Vivo Tumor Xenograft Models [1]
length × width² × 1/2.This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously targeting two critical receptor families in the tumor microenvironment. The diagram below illustrates the signaling pathways inhibited by this compound and its subsequent effects.
The diagram shows how this compound inhibits ligands VEGF and PDGF from binding to their respective receptors, VEGFR and PDGFR, which are involved in endothelial cell proliferation and pericyte recruitment. This dual inhibition disrupts tumor angiogenesis and vessel stabilization, ultimately suppressing tumor growth.
TAK-593 is a novel, orally bioavailable small molecule identified as a highly potent and selective inhibitor of receptor tyrosine kinases (RTKs) critical for angiogenesis [1] [2]. Its core chemical structure is an imidazo[1,2-b]pyridazine derivative [1].
The primary mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) [1] [2]. This dual-target strategy is designed to more effectively disrupt tumor angiogenesis by targeting both endothelial cells and pericytes.
The diagram below illustrates the signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.
This compound inhibits VEGFR and PDGFR signaling to block angiogenesis.
This compound demonstrates high potency at the biochemical and cellular levels. The tables below summarize key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Key Kinase Targets [3] [4] [5]
| Kinase Target | IC₅₀ (nM) |
|---|---|
| VEGFR2 (KDR) | 0.95 |
| VEGFR3 | 1.1 |
| VEGFR1 | 3.2 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
| Fms | 10 |
| Ret | 18 |
Table 2: Cellular and In Vivo Efficacy of this compound [1] [3] [5]
| Model Type | Assay/Model | Effect (IC₅₀ or Outcome) |
|---|---|---|
| Cellular | VEGF-stimulated HUVEC proliferation | IC₅₀ = 0.30 nM |
| Cellular | VEGF-induced tube formation | Potent inhibition |
| In Vivo | A549 lung cancer xenograft (0.25 mg/kg, oral, twice daily) | T/C = 34% |
A distinctive property of this compound is its two-step, slow-binding inhibition mechanism, which results in a uniquely long residence time on its targets like VEGFR2 [6]. This leads to sustained target suppression even after plasma and tissue concentrations become undetectable, contributing to its potent and long-lasting activity [1].
The anti-angiogenic and anti-tumor effects of this compound were established through a series of experiments.
The following diagram outlines the general workflow for establishing the efficacy of this compound in preclinical studies.
Key experimental workflows for evaluating this compound efficacy.
Recent research has explored repurposing this compound for non-oncological indications. A significant development is the creation of a This compound ophthalmic emulsion for treating neovascular Age-Related Macular Degeneration (AMD) [7] [8].
This compound is an extremely potent and selective dual VEGFR/PDGFR inhibitor. Its unique slow-binding mechanism, potent anti-angiogenic effects in preclinical models, and promising reformulation for ocular diseases highlight its significant therapeutic potential. The successful development of an effective ophthalmic emulsion underscores its versatility and potential for application beyond oncology.
TAK-593 exhibits classic characteristics of a type II kinase inhibitor. It binds to a specific inactive conformation of the kinase domain, known as the "DFG-out" conformation, where the Asp-Phe-Gly motif is flipped out, creating a deep allosteric pocket that the inhibitor occupies [1].
The binding kinetics are not a simple one-step process but proceed via a two-step mechanism [2] [1]:
The following diagram illustrates this two-step binding process and its functional consequences.
Key kinetic and potency parameters derived from this mechanism include [2]:
This compound is highly selective for the VEGFR and PDGFR families. The table below outlines its key inhibitory concentrations.
| Target | IC₅₀ (nM) | Cellular/Experimental Context |
|---|---|---|
| VEGFR1 | 3.2 nM | Biochemical assay [4] |
| VEGFR2 | 0.95 nM | Biochemical assay [2] [4] |
| VEGFR3 | 1.1 nM | Biochemical assay [4] |
| PDGFRα | 4.3 nM | Biochemical assay [4] |
| PDGFRβ | 13 nM | Biochemical assay [2] [4] |
| HUVEC Proliferation | 0.3 nM | VEGF-stimulated cell proliferation [3] [4] |
| CASMC Proliferation | 4.2 nM | PDGF-stimulated cell proliferation [3] |
Beyond simple proliferation, this compound potently inhibits VEGF-induced tube formation in co-culture assays, a key in vitro model of angiogenesis [3].
In human tumor xenograft models (e.g., lung A549, gastric MKN45), oral administration of this compound demonstrated potent anti-tumor effects with good tolerability [3].
A critical finding was that even after plasma and tissue concentrations of this compound fell below detectable levels, phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [3]. This disconnect between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect) is a direct consequence of the drug's long residence time on its target [2] [3].
To characterize the two-step slow binding mechanism, the following key methodologies were employed [2]:
The long residence time of this compound has significant therapeutic implications [2] [3]:
A Phase I clinical trial (NCT00773929) to evaluate the safety and determine the maximum tolerated dose of oral this compound in subjects with advanced nonhematologic cancers has been completed [5]. This compound exemplifies the modern drug design paradigm of optimizing target residence time in addition to traditional potency and selectivity.
TAK-593 functions as a type II kinase inhibitor [1]. It binds to the inactive form of the kinase (DFG-out conformation), competing with ATP and extending into the hydrophobic back pocket and gate area of the enzyme [2].
The defining characteristic of this compound is its two-step slow-binding mechanism [1]. Binding is not a simple one-step process but involves a rapid initial encounter followed by a slower, conformational change that results in an exceptionally stable complex.
Step 1: A rapid, reversible initial binding event forms the E-I complex. Step 2: A slower, isomerization step leads to the final, very stable E-I* complex.
The table below summarizes the key kinetic parameters that result from this mechanism for VEGFR2:
| Kinetic Parameter | Value for VEGFR2 | Experimental Method |
|---|---|---|
| Equilibrium Inhibition Constant (K(_i)*) | < 25 pM [1] | Enzyme activity assay |
| Dissociation Half-Life (t(_{1/2})) | > 17 hours [1] | Enzyme activity & ligand displacement assays |
| Mechanism Classification | Two-step slow binding / Type II inhibitor [1] | Enzyme-inhibitor preincubation experiments |
This extremely slow off-rate means that once this compound binds to VEGFR2, it effectively inactivates the enzyme for a prolonged period, far exceeding its pharmacokinetic presence in the bloodstream [1] [3].
The long residence time of this compound is not just a biochemical observation; it has been consistently demonstrated across multiple experimental settings, explaining its potent efficacy.
The prolonged binding of this compound is rooted in its specific molecular interactions with the VEGFR2 kinase domain, as revealed by X-ray crystallography (PDB ID: 3VO3) [6] [7].
The inhibitor's imidazo[1,2-b]pyridazine core anchors the molecule in the hinge region, forming a critical hydrogen bond between its N1 nitrogen and the backbone NH of Cys919 [6] [8]. The 2-acylamino group (cyclopropylcarbonyl) projects into a solvent-accessible region and forms an additional hydrogen bond with the carbonyl oxygen of Cys919, a interaction that was strategically designed and contributes significantly to high potency and slow dissociation [6]. The phenoxy group extends into the hydrophobic back pocket, with the central phenyl ring's 2-methyl substitution optimally filling a small hydrophobic space, enhancing binding affinity and selectivity [6] [8].
This compound's sustained effect relies on slow dissociation, outlasting its plasma presence
To study the binding kinetics and cellular effects of this compound, researchers have employed several key methodologies.
This compound demonstrates how targeting drug-target residence time can lead to highly efficacious inhibitors with unique pharmacological profiles. Its novel ophthalmic emulsion formulation for treating age-related macular degeneration (AMD) highlights how this long-acting property is being leveraged for new therapeutic applications beyond oncology [9].
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR1 | 3.2 nM |
| VEGFR2 | 0.95 nM |
| VEGFR3 | 1.1 nM |
| PDGFRα | 4.3 nM |
| PDGFRβ | 13 nM |
| Fms | 10 nM |
| Ret | 18 nM |
Data sourced from biochemical kinase assays [1].
TAK-593 demonstrates high selectivity for VEGFR and PDGFR families. When tested against a panel of over 200 kinases, its IC₅₀ values were predominantly greater than 1 μM, confirming its selective profile [2].
This compound is classified as a type II kinase inhibitor, binding to the inactive DFG-out conformation of the kinase. This allows it to access a hydrophobic back pocket, leading to a unique two-step, slow-binding mechanism with extremely slow dissociation from its targets [2].
Two-step binding mechanism of this compound leads to long residence time on target kinases [2].
This compound demonstrates potent activity in cellular models and in vivo, disrupting angiogenesis through multiple mechanisms.
This compound disrupts tumor angiogenesis by dual inhibition of VEGF-driven endothelial cell activity and PDGF-driven pericyte recruitment [3].
Key methodologies from the cited studies illustrate how this compound effects were measured.
1. Cell Proliferation Assay (HUVECs)
2. Receptor Phosphorylation Assay
3. In Vivo Anti-Tumor Efficacy Study
TAK-593 is a small molecule inhibitor designed to block tumor angiogenesis by simultaneously targeting two critical receptor tyrosine kinases (RTKs):
Its unique profile stems from a two-step, slow-binding mechanism that results in an extremely long residence time on its targets. The table below summarizes its key biochemical properties [1]:
| Property | Description |
|---|---|
| Inhibitor Type | Type II kinase inhibitor; competitive with ATP [1]. |
| Binding Mechanism | Two-step, slow-binding mechanism [1]. |
| Dissociation Half-life (t₁/₂) | >17 hours from VEGFR2 [1]. |
| Affinity at Equilibrium (Kᵢ*) | <25 pM for VEGFR2 [1]. |
| Selectivity | Highly selective for VEGFR and PDGFR kinase families; IC₅₀ >1 µM against >200 other kinases [1]. |
This prolonged binding means that this compound inhibits its targets for an extended period far beyond its pharmacokinetic presence in the bloodstream, a key feature contributing to its potent activity in vivo [2] [1].
In preclinical models, phosphorylation of VEGFR2 was identified as the primary pharmacodynamic (PD) marker to demonstrate target engagement and the duration of drug action.
The relationship between this compound, phospho-VEGFR2 inhibition, and anti-tumor effects was established through a series of standardized experiments. The workflow below illustrates how these key experiments connect to demonstrate the drug's activity from the cellular level to in vivo efficacy.
The following table summarizes the quantitative results from these key experiments that established the potency and efficacy of this compound [2] [3] [4]:
| Assay / Model | Result / Finding |
|---|---|
| VEGFR2 Kinase IC₅₀ | 0.95 nM [4] |
| HUVEC Proliferation IC₅₀ | 0.30 nM [4] |
| In Vivo Tumor Growth Inhibition | T/C = 8% at 1 mg/kg (bid) in A549 lung cancer xenograft model [4] |
| In Vivo Phospho-VEGFR2 Suppression | Near-complete suppression, lasting longer than detectable plasma drug levels [2] [3] |
Further mechanistic studies in vivo confirmed that the anti-tumor activity was driven by anti-angiogenic effects, including [2] [3]:
For researchers looking to replicate or understand these findings, here are the methodologies for key experiments.
To fully appreciate the significance of inhibiting VEGFR2 phosphorylation, it's helpful to understand the downstream pathways it controls. The diagram below maps the key signaling cascades activated by VEGFR2 phosphorylation and their physiological effects, which are disrupted by this compound.
The phosphorylation of specific tyrosine residues (like Y951, Y1175, and Y1214) on VEGFR2 recruits distinct adaptor proteins, leading to the activation of different downstream signaling pathways that collectively drive the angiogenic process [5].
It is important to contextualize this information:
TAK-593 was designed as a highly potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [1] [2]. Its core mechanism involves inhibiting key signaling pathways in tumor angiogenesis.
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR1 | 3.2 nM |
| VEGFR2 | 0.95 nM |
| VEGFR3 | 1.1 nM |
| PDGFRα | 4.3 nM |
| PDGFRβ | 13 nM |
Oral administration of this compound exhibited strong anti-tumor effects across various human cancer xenograft models in mice, with good tolerability and at low plasma exposures [1] [5].
| Cancer Model (Cell Line) | Dosing Regimen | Anti-Tumor Effect (T/C%) | Additional Observations |
|---|---|---|---|
| A549 (Human Lung Adenocarcinoma) | 1 mg/kg, twice daily | 8% (T/C) [5] | Potent tumor growth inhibition |
| A549 (Human Lung Adenocarcinoma) | 0.25 mg/kg, twice daily for 2 weeks | 34% (T/C) [3] | Significant tumor growth inhibition |
| MKN45 (Human Gastric Cancer) | 0.5 mg/kg, twice daily | 20% (T/C) [1] | Strong anti-tumor effect |
| RCC-02-JCK (Human Primary Renal Cell Carcinoma) | 1 mg/kg, twice daily | 19% (T/C) [1] | Strong anti-tumor effect |
| U87 MG (Human Glioblastoma, Intracranial) | 1 mg/kg, twice daily | Extended survival [1] | Efficacy in a challenging model |
The preclinical data on this compound were generated using standardized and well-established experimental methods.
Cell Proliferation Assay [1]:
Receptor Phosphorylation Assay [1]:
Tube Formation Assay [1]:
In Vivo Tumor Xenograft Studies [1]:
This compound exerts its anti-tumor effects through a multi-faceted anti-angiogenic mechanism, which is summarized in the diagram below.
The anti-angiogenic and anti-tumor mechanisms of this compound involve multiple coordinated effects on tumor vasculature [1].
This compound represents a compelling preclinical candidate due to its exceptional potency against VEGFR2, its favorable kinase selectivity profile, and its unique long-acting target inhibition. The robust anti-tumor efficacy demonstrated across a spectrum of human tumor xenografts, coupled with good tolerability at low plasma exposures, underscores its potential for the treatment of solid tumors [1] [4].
TAK-593 was evaluated in a VEGF-induced tube formation assay using a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Dermal Fibroblasts (NHDFs) [1]. After 7 days of culture with VEGF and this compound, the tube area was quantified using fluoroscopic imaging after staining with an anti-human CD31 antibody [1].
The core quantitative findings are summarized in the table below.
| Parameter | Result | Context |
|---|---|---|
| IC₅₀ (Half-maximal inhibitory concentration) | 0.37 nM | Concentration that inhibits 50% of tube formation [1]. |
| Inhibition at 1 nM | 78% | Nearly complete inhibition of tube formation at a low nanomolar concentration [1]. |
Based on the research paper and standard protocols for this type of assay, the following methodology was likely employed.
The tube formation assay results are directly linked to this compound's primary molecular mechanism. The following diagram illustrates the signaling pathway that this compound inhibits.
This compound is a highly potent and selective inhibitor of key receptor tyrosine kinases: VEGF Receptor 2 (VEGFR2) and PDGF Receptor β (PDGFRβ) [1] [5]. It binds to these kinases with extremely slow dissociation, resulting in a long-acting inhibitory profile [5].
The exceptionally low IC₅₀ value confirms that this compound is an extremely potent anti-angiogenic compound. The dual inhibition of both VEGFR2 and PDGFRβ is significant because it targets two critical cell types involved in angiogenesis (endothelial cells and pericytes), which may overcome resistance seen with VEGF-only inhibitors [1].
This robust in vitro inhibition of tube formation provided the foundational data that supported further investigation of this compound, demonstrating potent anti-tumor effects in various human cancer xenograft models [1] and exploration for ophthalmic diseases like age-related macular degeneration [6].
This compound is a highly potent and selective small-molecule inhibitor that targets key receptors driving tumor angiogenesis. As a novel imidazo[1,2-b]pyridazine derivative, this compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1-3) and platelet-derived growth factor receptors (PDGFRα/β) with IC₅₀ values in the low nanomolar range [1] [2] [3]. The compound exhibits a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ, contributing to its sustained anti-angiogenic effects even after plasma concentrations decline below detectable levels [1]. This extended target engagement, resulting from slow dissociation kinetics, distinguishes this compound from other VEGF pathway inhibitors and may enhance its therapeutic potential for treating solid tumors.
Angiogenesis—the formation of new blood vessels from pre-existing vasculature—is fundamental to tumor progression and metastasis, providing essential oxygen, nutrients, and waste removal pathways for growing malignancies [1] [4]. The VEGF signaling pathway serves as the principal regulator of pathological angiogenesis, with VEGFR2 representing the primary mediator of endothelial cell proliferation, migration, and survival [4]. Simultaneously, PDGF signaling facilitates pericyte recruitment to stabilize nascent vessels, with combined VEGFR and PDGFR inhibition potentially overcoming resistance to VEGF monotherapy [1]. This compound's dual targeting approach addresses both endothelial cell proliferation and vascular stabilization mechanisms, providing a comprehensive anti-angiogenic strategy with significant implications for cancer therapeutics.
Table 1: Key Characteristics of this compound
| Property | Description | Significance |
|---|---|---|
| Primary Targets | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ | Dual inhibition of angiogenesis drivers |
| IC₅₀ Values | 0.95 nM (VEGFR2), 1.1 nM (VEGFR3), 13 nM (PDGFRβ) | High potency against key receptors |
| Cellular IC₅₀ | 0.30 nM (VEGF-stimulated HUVEC proliferation) | Exceptional cellular potency |
| Kinase Selectivity | >100 nM for most kinases except Fms (10 nM) and Ret (18 nM) | Favorable selectivity profile |
| Key Feature | Long residence time on VEGFR2/PDGFRβ | Sustained target suppression |
The HUVEC proliferation assay represents a cornerstone method for evaluating the anti-angiogenic potential of this compound by measuring its ability to inhibit VEGF-stimulated endothelial cell growth. Human umbilical vein endothelial cells (HUVECs) serve as an established in vitro model for studying angiogenesis due to their robust proliferative capacity and well-characterized response to VEGF stimulation [1]. This assay directly measures this compound's efficacy in blocking VEGF-driven mitogenic signaling through VEGFR2, the primary transducer of pro-angiogenic signals in endothelial cells [4]. The protocol typically employs a colorimetric endpoint measurement using tetrazolium salts such as WST-8 or MTT, which are reduced by metabolically active cells to form formazan products quantifiable by spectrophotometry [5] [6].
The mechanistic basis of this assay centers on this compound's ability to competitively inhibit ATP binding to the intracellular tyrosine kinase domain of VEGFR2, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades including MAPK/ERK and PI3K/AKT pathways [1] [4]. Without these critical survival and proliferation signals, VEGF-stimulated endothelial cells undergo cell cycle arrest and ultimately apoptosis, resulting in decreased formazan production that correlates directly with compound potency [6]. This assay provides crucial quantitative data for establishing dose-response relationships and calculating IC₅₀ values, essential parameters for lead compound optimization and translational forecasting.
Cell Culture Components:
This compound Preparation:
Proliferation Assay Reagents:
The experimental workflow for the HUVEC proliferation assay follows a standardized protocol with critical optimization points to ensure reproducible and meaningful results. The diagram below illustrates the complete experimental workflow:
Day 0: Cell Seeding
Day 1: Serum Starvation and Compound Treatment
Day 2: VEGF Stimulation and Incubation
Day 7: Metabolic Activity Measurement
For WST-8 Assay:
For MTT Assay:
Raw Data Processing:
IC₅₀ Determination:
Table 2: Expected this compound Activity in HUVEC Proliferation Assay
| Parameter | Expected Outcome | Acceptance Criteria |
|---|---|---|
| VEGF-stimulated Control | Robust proliferation (≥3-fold vs. unstimulated) | Assay validity |
| Unstimulated Control | Minimal background proliferation | Low absorbance signal |
| This compound IC₅₀ | 0.30 nM [1] [3] | 0.1-0.5 nM range |
| Vehicle Control | No inhibition of VEGF-stimulated proliferation | ≥90% viability |
| Z'-Factor | ≥0.5 [6] | High-throughput suitability |
| Coefficient of Variation | <15% between replicates | Acceptable precision |
Troubleshooting Common Issues:
The VEGFR2 phosphorylation assay provides direct measurement of this compound target engagement and mechanistic validation [1]. For this protocol, HUVECs are treated with this compound for 2 hours prior to 5-minute stimulation with recombinant human VEGF (50 ng/mL). Cells are immediately lysed, and phospho-VEGFR2 is detected by western blot using anti-phospho-Tyr951-VEGFR2 antibody [1]. This assay typically demonstrates concentration-dependent inhibition of VEGFR2 autophosphorylation, with complete suppression observed at this compound concentrations ≥10 nM [1]. The phosphorylation status of downstream signaling effectors including ERK1/2 and AKT can be simultaneously assessed to confirm pathway modulation.
The tube formation assay evaluates this compound's ability to disrupt endothelial cell morphogenesis into capillary-like structures, a critical step in angiogenesis [1] [8]. In this protocol, HUVECs are co-cultured with normal human dermal fibroblasts in extracellular matrix (Geltrex or Matrigel) with VEGF stimulation and this compound treatment [1]. After 7 days incubation, cells are stained with anti-CD31 antibody and tube networks are quantified using fluoroscopic imaging and Metamorph software analysis [1]. This compound demonstrates potent inhibition of tubulogenesis with IC₅₀ values typically below 1 nM, effectively disrupting endothelial cell organization and lumen formation even under strong pro-angiogenic conditions [1].
Table 3: Complementary Assays for Characterizing this compound Anti-Angiogenic Activity
| Assay Type | Key Measurements | This compound Activity | Protocol Duration |
|---|---|---|---|
| VEGFR2 Phosphorylation | pVEGFR2 (Tyr951) levels by western blot | IC₅₀ ~1 nM [1] | 3-4 hours |
| Tube Formation | Tube area, branch points, network length | IC₅₀ <1 nM [1] | 7 days |
| CASMC Proliferation | PDGF-BB-stimulated growth inhibition | IC₅₀ ~1-10 nM [1] | 6 days |
| In Vivo Efficacy | Tumor volume reduction, vessel density | T/C: 34% at 0.25 mg/kg BID [2] | 2-4 weeks |
In vivo efficacy studies provide critical translational data on this compound anti-tumor activity [1]. In standardized protocols, human cancer xenografts (e.g., A549 lung carcinoma, MKN45 gastric cancer) are established in immunodeficient mice, followed by oral this compound administration (typically 0.25-10 mg/kg, twice daily) [1]. Treatment efficacy is assessed by tumor volume measurements (calculated as length × width² × ½) and T/C values (treated/control ratio) [1]. This compound demonstrates potent anti-tumor effects across multiple xenograft models with good tolerability, achieving significant tumor growth inhibition (T/C values of 34% at 0.25 mg/kg) despite low plasma exposure, consistent with its long-acting target inhibition profile [1].
The comprehensive profiling of this compound across these standardized assays highlights its considerable therapeutic potential for treating angiogenesis-dependent malignancies. The compound's exceptional potency against VEGFR2 (IC₅₀ = 0.95 nM), coupled with its sustained target engagement, addresses limitations of earlier VEGF pathway inhibitors characterized by transient target coverage and compensatory signaling [1] [4]. The dual inhibition of both VEGFR and PDGFR pathways represents a strategic advantage in overcoming pericyte-mediated resistance mechanisms, particularly important in established tumors with mature vasculature [1]. Furthermore, this compound's favorable kinase selectivity profile minimizes off-target toxicity concerns, suggesting a potentially improved therapeutic window compared to broader kinase inhibitors.
The translational significance of these findings is substantial, with this compound representing a promising candidate for clinical development in solid tumors dependent on pathological angiogenesis. The compound's unique pharmacological properties, including its long residence time on primary targets, may enable optimized dosing regimens that maintain continuous pathway suppression while minimizing peak-related toxicities [1]. Additionally, the demonstrated efficacy across multiple human tumor xenografts suggests potential application in diverse malignancies, particularly those with high VEGF dependency such as renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer [1]. These application notes provide the foundational methodology for further mechanistic investigation and combination therapy exploration, supporting the continued development of this compound as a potential therapeutic agent in the anti-angiogenic arsenal.
This compound is a highly potent and selective small-molecule inhibitor targeting receptor tyrosine kinases (RTKs) in the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) families [1]. Its primary mechanism involves inhibiting the phosphorylation of VEGFR2 and PDGFRβ, which are critical drivers of tumor angiogenesis [1].
The process of tumor angiogenesis involves VEGF activating endothelial cells via VEGFR2, leading to proliferation and the formation of new, immature blood vessels [1]. PDGF signaling, particularly through PDGF-BB and PDGFRβ, is responsible for recruiting pericytes to stabilize these new vessels [1]. This compound disrupts this process by simultaneously targeting both endothelial cells and pericytes, leading to vessel destabilization and potent anti-tumor effects [1]. A key characteristic of this compound is its long-acting inhibition of VEGFR2 and PDGFRβ, which results in sustained pharmacodynamic effects even after plasma concentrations become undetectable [1].
The following diagram illustrates the core experimental workflow for the cellular receptor phosphorylation assay, from cell preparation to data analysis.
The table below summarizes the potent inhibitory activity of this compound observed in cellular assays.
| Assay Type | Cell Line | Stimulus | Target | IC₅₀ Value | Key Finding |
|---|---|---|---|---|---|
| Receptor Phosphorylation | HUVECs | VEGF | VEGFR2 | Potent inhibition reported [1] | >90% inhibition of VEGFR2 phosphorylation at 10 nM [1] |
| Receptor Phosphorylation | CASMCs | PDGF-BB | PDGFRβ | Potent inhibition reported [1] | Concentration-dependent inhibition demonstrated [1] |
| Cell Proliferation | HUVECs | VEGF | VEGFR2 | IC₅₀ = 0.43 nM [1] | Potently inhibits VEGF-dependent endothelial cell growth |
| Cell Proliferation | CASMCs | PDGF-BB | PDGFRβ | IC₅₀ = 0.69 nM [1] | Potently inhibits PDGF-dependent smooth muscle cell growth |
| Anti-tumor Efficacy | MKN45 (Gastric) | N/A | VEGFR/PDGFR | Strong effect (T/C=11%) [1] | Oral administration with good tolerability |
This diagram illustrates the signaling pathways targeted by this compound and its functional consequences in the tumor microenvironment.
Angiogenesis, the formation of new blood vessels, is a critical process in solid tumor progression and metastasis, providing essential oxygen and nutrients to growing cancer cells. The tube formation assay is a cornerstone in vitro method for modeling the key reorganization stage of angiogenesis, where endothelial cells form capillary-like structures when plated on an extracellular matrix. This assay is widely used to determine the ability of various compounds to promote or inhibit angiogenesis and is valued for being relatively easy to set up, requiring a short culture period, and producing quantifiable results amenable to high-throughput analysis [1].
However, traditional tube formation assays utilizing endothelial cells alone lack the physiological complexity of the tumor microenvironment, where interactions between multiple cell types significantly influence angiogenic processes. Incorporating fibroblasts into the model system creates a more biologically relevant context, as fibroblasts are key components of the tumor stroma that contribute to extracellular matrix remodeling and secrete various growth factors and cytokines that modulate endothelial cell behavior. Research has demonstrated that platelet-derived growth factor (PDGF)-stimulated fibroblasts show enhanced extracellular matrix protein expression (including collagen I and fibronectin), and that matrices derived from these activated fibroblasts subsequently promote more robust endothelial tube formation [2]. This co-culture approach thereby provides a more comprehensive platform for evaluating potential anti-angiogenic therapeutics.
TAK-593 is a novel, orally bioavailable small molecule identified as a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families [3] [4]. It exhibits uniquely long-acting inhibitory activity against key angiogenic receptors including VEGFR2 and PDGFRβ [3]. This dual inhibition strategy targets both endothelial cells and pericytes, potentially overcoming limitations of anti-VEGF monotherapy, where mature vessels with abundant pericytes often develop resistance [3]. Preclinical studies have demonstrated that this compound potently inhibits VEGF-induced tube formation of endothelial cells co-cultured with fibroblasts and exhibits strong anti-tumor effects against various human cancer xenografts with good tolerability [3] [5]. The following protocol details the methodology for implementing a fibroblast-endothelial cell co-culture system to assess the anti-angiogenic efficacy of this compound, complete with validation parameters and troubleshooting guidance.
This compound exerts its potent anti-angiogenic effects through targeted inhibition of critical receptor tyrosine kinases involved in tumor angiogenesis. The table below summarizes its primary kinase targets and inhibitory concentrations:
Table 1: Potency of this compound against key angiogenic kinase targets [3] [5] [6]
| Target Kinase | IC₅₀ (nM) | Primary Cellular Role |
|---|---|---|
| VEGFR1 | 3.2 | VEGF-mediated angiogenesis |
| VEGFR2 | 0.95 | Primary VEGF signaling receptor |
| VEGFR3 | 1.1 | Lymphatic angiogenesis |
| PDGFRα | 4.3 | Pericyte recruitment & vessel stabilization |
| PDGFRβ | 13 | Pericyte recruitment & vessel stabilization |
| Fms | 10 | CSF-1 receptor signaling |
| Ret | 18 | GDNF family signaling |
The potent inhibition of VEGFR2 (IC₅₀ = 0.95 nM) directly disrupts VEGF-stimulated signaling pathways in endothelial cells, leading to:
Concurrently, inhibition of PDGFRβ (IC₅₀ = 13 nM) targets pericyte function by:
This dual-targeting approach addresses both the initial endothelial sprouting and subsequent vessel stabilization phases of angiogenesis, potentially delivering more comprehensive anti-angiogenic effects than single-target approaches [3].
The following protocol generates biologically relevant matrices from fibroblasts for subsequent tube formation assays [2]:
Day 1: Plate Pretreatment
Day 2: Fibroblast Seeding and Matrix Generation
Day 8: Decellularization
This protocol adapts standard tube formation methodology to incorporate fibroblast co-culture and this compound treatment [3] [7] [1]:
Day 1: Preparation
Day 2: Assay Setup
Visualization and Quantification
The following diagram illustrates the complete experimental workflow for the co-culture tube formation assay:
When successfully implemented, this co-culture assay should demonstrate concentration-dependent inhibition of tube formation by this compound:
Table 2: Expected results for this compound in the co-culture tube formation assay [3] [5]
| This compound Concentration | Expected Effect on Tube Formation | Cellular-Level Impact |
|---|---|---|
| 1 nM | Moderate inhibition (~30-50%) | Partial suppression of VEGFR2 signaling |
| 10 nM | Strong inhibition (~70-90%) | Near-complete VEGFR2 inhibition; partial PDGFR effects |
| 100 nM | Complete inhibition (>95%) | Full suppression of VEGFR/PDGFR signaling |
The inhibitory effects should manifest as:
These morphological changes result from this compound's molecular mechanism disrupting key angiogenic signaling pathways, as illustrated below:
Successful implementation of this assay requires attention to several technical aspects:
Table 3: Troubleshooting guide for co-culture tube formation assays
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor tube formation | Suboptimal cell health or passage number | Use early passage cells (passages 2-6); ensure >90% viability [7] |
| Inadequate matrix concentration | Use BME concentrations >10 mg/mL; test different lots for performance [7] | |
| High background in fluorescence | Incomplete dye removal | Gently remove dye-containing media and replace with fresh warm medium [1] |
| Inconsistent results between replicates | Cell clumping during seeding | Filter cells through 100 μm strainer after trypsinization [7] |
| Matrix polymerization issues | Pre-chill plates and tips; ensure consistent incubation time for solidification | |
| Rapid tube disintegration | Extended incubation periods | Optimize timing; tubes typically peak at 4-16 hours [7] [1] |
The fibroblast-endothelial cell co-culture tube formation assay provides a physiologically relevant in vitro system for evaluating the anti-angiogenic activity of this compound. This comprehensive protocol enables researchers to:
The dual inhibition of VEGFR and PDGFR signaling by this compound represents a promising therapeutic approach for targeting multiple aspects of tumor angiogenesis, potentially overcoming limitations associated with single-target anti-angiogenic therapies. The methodologies described herein provide a robust framework for further investigation of this compound class and its application in anti-cancer drug development.
Compound Name: TAK-593 IUPAC Name: N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Molecular Weight: 445.47 [1] Primary Target: Potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinases [2] [3] [4].
This compound is a slow-binding, long-acting inhibitor that potently blocks key receptors in tumor angiogenesis. The diagram below illustrates the inhibited pathway and its anti-tumor effects.
Oral administration of this compound demonstrated strong anti-tumor effects across various human cancer xenografts in mice with good tolerability [2]. The table below summarizes key efficacy findings.
| Cancer Cell Line / Xenograft | Model Host | Dosing Regimen | Reported Efficacy (T/C %) | Key Findings |
|---|---|---|---|---|
| A549 (Human lung adenocarcinoma) [2] [5] | Athymic nude mice | 1 mg/kg, orally, twice daily | T/C = 8% [5] | Potent tumor growth inhibition. |
| A549 (Human lung adenocarcinoma) [2] [5] | Athymic nude mice | 0.25 mg/kg, orally, twice daily for 2 weeks | T/C = 34% [1] | Significant tumor growth inhibition. |
| MKN45 (Human gastric cancer) [2] | Athymic nude mice | 0.5 mg/kg, orally, twice daily | T/C ~30% (estimated from graph) | Strong anti-tumor effect. |
| RCC-02-JCK (Human primary renal cell carcinoma) [2] | SCID mice | 0.5 mg/kg, orally, twice daily | T/C ~20% (estimated from graph) | Strong anti-tumor effect. |
| U87 MG (Human glioblastoma) [2] | Athymic nude mice (intracranial) | 1 mg/kg, orally, twice daily | N/A (Survival model) | Significant prolongation of survival. |
This compound exhibits high potency in biochemical and cellular assays, as shown in the following IC₅₀ values.
| Assay Type | Target / Cell Line | IC₅₀ Value |
|---|---|---|
| Kinase Inhibition (Biochemical) | VEGFR2 (Primary Target) | 0.95 nM [5] [1] |
| VEGFR1 | 3.2 nM [1] | |
| VEGFR3 | 1.1 nM [1] | |
| PDGFRα | 4.3 nM [1] | |
| PDGFRβ | 13 nM [1] | |
| Cell Proliferation | HUVEC (VEGF-stimulated) | 0.3 nM [5] [1] |
| HUVEC (Basal) | 390 nM [2] | |
| CASMC (PDGF-BB-stimulated) | 4.8 nM [2] | |
| Various human cancer cell lines | >1000 nM [2] |
1. Animal Xenograft Model Protocol (Reconstructed from Literature)
2. Key In Vitro Assay Protocols
This compound is a highly potent, dual VEGFR/PDGFR inhibitor with demonstrated efficacy in a broad spectrum of human tumor xenograft models. Its unique long-acting inhibitory profile allows for potent anti-tumor and anti-angiogenic activity even at low plasma exposures [2]. The provided data and reconstructed protocols serve as a foundational guide for researchers.
Important Note for Researchers: The information here is sourced from scientific publications circa 2013. For a complete and definitive protocol, including detailed animal husbandry, randomization methods, and comprehensive statistical analysis plans, it is essential to consult the original publications directly or contact the patent-holding organization for the most precise and potentially updated information.
The table below outlines the standard preparation protocol for a 10 mM TAK-593 stock solution, which is a common starting point for in vitro assays [1] [2].
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMSO |
| Typical Concentration | 10 mM |
| Mass for 1 mL of 10 mM solution | 4.45 mg |
| Solubility in DMSO | ≥ 48.5 mg/mL (≥ 108.87 mM) [1] [2] |
| Molecular Weight | 445.47 g/mol [1] [2] |
| Storage Temperature | -80°C or -20°C |
| Recommended Storage Period | 6 months at -80°C; 1 month at -20°C [2] |
This compound stock solutions are typically diluted into aqueous buffers for cellular assays. For animal studies, specific formulations using additional solvents are required. The table below summarizes key experimental data and ready-to-use formulations for in vivo studies [1] [2].
| Aspect | Protocol / Value |
|---|---|
| Cellular Assay Example (HUVEC) | IC(_{50}) = 0.30 nM (0.3 nM) [1] [2] |
| Kinase Inhibition Profile (IC(_{50})) | VEGFR1: 3.2 nM; VEGFR2: 0.95 nM; VEGFR3: 1.1 nM; PDGFRα: 4.3 nM; PDGFRβ: 13 nM [1] [2] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] |
| In Vivo Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] |
| In Vivo Formulation 3 | 10% DMSO + 90% Corn Oil [1] [2] |
| Final Working Concentration (for formulations) | ≥ 2.67 mg/mL (5.99 mM) [1] [2] |
The following diagram illustrates the complete workflow from preparing the DMSO stock solution to its application in experiments, incorporating quality control checks based on general best practices for handling such compounds [3].
The following table summarizes the key in vivo findings for TAK-593 from the identified research publications.
Table 1: Summary of this compound In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model | Cell Line / Type | Dosing Schedule | Key Efficacy Findings | T/C Value* | Reference |
|---|---|---|---|---|---|
| Lung Carcinoma | A549 | 0.25 - 1 mg/kg, orally, twice daily | Potent tumor growth inhibition | 8% (at 1 mg/kg) | [1] |
| Lung Carcinoma | A549 | Information not specified in abstract | Strong anti-tumor effects | 34% (at 0.25 mg/kg) | [2] |
| Gastric Cancer | MKN45 | Information not specified in abstract | Strong anti-tumor effects | Reported | [3] |
| Renal Cell Carcinoma | RCC-02-JCK (primary) | Information not specified in abstract | Strong anti-tumor effects | Reported | [3] |
| Glioblastoma | U87 MG (intracranial) | Information not specified in abstract | Monitored for survival | Not Applicable | [3] |
*T/C Value: The treated-to-control ratio, expressed as a percentage, is a standard measure of anti-tumor activity in xenograft studies. A lower T/C value indicates greater efficacy.
The following workflow outlines the key stages of an in vivo efficacy study for a compound like this compound, synthesized from the search results and standard practices.
Diagram 1: A generalized workflow for conducting in vivo efficacy studies with this compound in tumor xenograft models.
This compound exerts its anti-tumor effects by potently inhibiting key receptors in the tumor angiogenesis pathway.
Diagram 2: The mechanism of action of this compound, highlighting its dual inhibition of angiogenesis by targeting both endothelial cells and pericytes.
This compound (also known as N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) is a novel, highly potent, and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families. This small molecule therapeutic candidate represents a promising anti-angiogenic agent with a uniquely long-acting inhibitory profile toward VEGFR2 (KDR/Flk-1) and PDGFRβ. This compound exhibits a two-step slow binding mechanism characterized by extremely slow dissociation rates (t₁/₂ >17 hours for VEGFR2), resulting in sustained target suppression that extends beyond its plasma pharmacokinetic profile [1].
The vascular endothelial growth factor receptor 2 (VEGFR-2) serves as the primary regulator of physiological and pathological angiogenesis, mediating endothelial cell proliferation, migration, survival, and vascular permeability. VEGFR-2 activation occurs through ligand-induced dimerization and trans-autophosphorylation at specific intracellular tyrosine residues, including Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214 [2] [3]. Among these, phosphorylation at Tyr1175 represents a critical pharmacodynamic marker as it provides docking sites for downstream adaptor proteins including PLCγ, PI3K, and Shb, ultimately activating the MAPK/ERK and AKT signaling pathways that drive endothelial cell proliferation and survival [2] [4]. Monitoring phospho-VEGFR2 (Tyr1175) levels therefore provides a robust method for assessing this compound target engagement and biological activity in preclinical models.
Cell Culture and Preparation: Maintain HUVECs in endothelial cell growth medium (EGM-2) at 37°C with 5% CO₂. Plate cells at 70-80% confluence in 6-well plates and serum-starve for 4-6 hours before treatment.
Compound Treatment: Pre-treat HUVECs with varying concentrations of this compound (0.001-100 nM) or vehicle control (DMSO) for 2 hours at 37°C.
VEGF Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF for 5 minutes at 37°C.
Cell Lysis and Protein Extraction: Immediately place cells on ice, rinse with cold PBS, and lyse using ice-cold RIPA buffer with protease and phosphatase inhibitors. Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.
Western Blot Analysis:
Tumor Implantation: Implant human cancer cells (e.g., A549 lung carcinoma, 5×10⁶ cells/mouse) subcutaneously into the hind flank of 6-8 week old mice. Allow tumors to establish until they reach approximately 100-200 mm³ volume.
Compound Administration: Randomize mice into treatment groups (n=5-8) and administer this compound orally at predetermined doses (e.g., 0.25-1 mg/kg) twice daily. Include vehicle control group (0.5% methylcellulose).
Tissue Collection: At predetermined timepoints post-dose (e.g., 2, 6, 12, 24 hours), administer VEGF intravenously (5 μg/mouse) 5 minutes before euthanasia to stimulate VEGFR2 phosphorylation. Collect tumor tissues and lungs, snap-freeze in liquid nitrogen, and store at -80°C.
Tissue Processing and Analysis:
Tissue Preparation: Embed fresh tumor tissues in OCT compound and snap-freeze in liquid nitrogen-cooled isopentane. Store at -80°C until sectioning.
Sectioning and Staining: Cut 5-10 μm thick cryosections using a cryostat. Fix sections in cold acetone or 4% paraformaldehyde for 10 minutes.
Immunofluorescence Staining:
Image Acquisition and Analysis:
Table 1: In vitro activity profile of this compound against key tyrosine kinase targets
| Target | IC₅₀ (nM) | Assay Type | Cellular Context | Reference |
|---|---|---|---|---|
| VEGFR2 (KDR) | 0.95 nM | Biochemical | Enzyme activity | [6] |
| VEGFR2 | 0.3 nM | Cellular | VEGF-stimulated HUVEC proliferation | [6] |
| VEGFR1 (Flt-1) | 3.2 nM | Biochemical | Enzyme activity | [6] |
| VEGFR3 (Flt-4) | 1.1 nM | Biochemical | Enzyme activity | [6] |
| PDGFRα | 4.3 nM | Biochemical | Enzyme activity | [6] |
| PDGFRβ | 13 nM | Biochemical | Enzyme activity | [6] |
| Selectivity | >1 μM against 200+ non-target kinases | Biochemical | Kinase panel screening | [1] |
Table 2: Pharmacodynamic parameters of this compound in preclinical tumor models
| Parameter | Value/Finding | Experimental Model | Significance |
|---|---|---|---|
| Plasma PK/PD Disconnect | Phospho-VEGFR2 suppression maintained after plasma clearance | A549 xenograft model | Long target residence time [7] |
| Minimum Effective Dose | 0.25 mg/kg (oral, BID) | A549 xenograft model | Strong anti-tumor efficacy (T/C: 34%) [6] |
| Anti-tumor Efficacy | T/C: 34% at 0.25 mg/kg, BID for 2 weeks | A549 lung adenocarcinoma | Potent tumor growth inhibition [6] |
| Mechanism Confirmation | Decreased vessel density and inhibited pericyte recruitment | Multiple xenograft models | Dual VEGFR/PDGFR inhibition [7] |
| Vessel Permeability | Reduced prior to anti-tumor activity | Dynamic contrast-enhanced MRI | Early biomarker of response [7] |
| Target Suppression Duration | >24 hours after single dose | A549 xenograft model | Extended pharmacodynamic effect [5] |
The molecular interactions and experimental approaches for evaluating this compound pharmacodynamics can be visualized through the following signaling pathway and workflow diagrams:
Figure 1: VEGFR-2 signaling pathway and this compound inhibition mechanism. VEGFR-2 exists as pre-formed dimers that undergo structural changes upon VEGF binding, leading to trans-autophosphorylation at specific tyrosine residues including Tyr1175. Phosphorylated tyrosine residues serve as docking sites for downstream signaling adaptors that drive endothelial cell responses critical for angiogenesis. This compound potently inhibits this pathway through ATP-competitive binding with extremely slow dissociation kinetics, resulting in sustained pathway suppression. [3] [8] [1]
Figure 2: Integrated experimental workflow for comprehensive pharmacodynamic analysis of this compound. The approach combines in vitro cell-based assays with in vivo xenograft models to evaluate target engagement through phospho-VEGFR2 (Tyr1175) suppression. Tissue collection following VEGF stimulation ensures optimal detection of baseline VEGFR2 phosphorylation states. Multiple analytical methods (Western blot, IHC, PK analysis) are integrated to establish correlations between target inhibition and anti-tumor efficacy. [7] [5] [2]
The pharmacodynamic analysis of phospho-VEGFR2 (Tyr1175) provides critical insights into this compound's mechanism of action and supports its development as a promising anti-angiogenic therapeutic. Several key findings emerge from these studies:
First, the marked disconnect between this compound's pharmacokinetic profile and its pharmacodynamic effect represents a distinctive therapeutic advantage. Even after blood and tissue concentrations decrease below detectable limits, phospho-VEGFR2 remains almost completely suppressed [7] [5]. This phenomenon can be attributed to this compound's two-step slow binding mechanism and extremely long residence time on VEGFR2 (t₁/₂ >17 hours), which enables sustained target suppression despite brief systemic exposure [1]. This extended pharmacodynamic activity may translate to less frequent dosing requirements in clinical settings while maintaining continuous pathway suppression.
Second, the dual inhibition of both VEGFR and PDGFR signaling pathways addresses an important limitation of VEGF-only targeted therapies. As tumors develop resistance to VEGF blockade, they often upregulate PDGF-BB expression and enhance pericyte recruitment to stabilize surviving vessels [5]. By simultaneously targeting both endothelial cells (via VEGFR2 inhibition) and pericytes (via PDGFRβ inhibition), this compound achieves more comprehensive anti-angiogenic effects, including decreased vessel density, inhibition of pericyte recruitment to microvessels, and reduced tumor vessel permeability [7] [5]. This multi-targeted approach may overcome or delay resistance mechanisms that limit the efficacy of single-target anti-angiogenic agents.
Third, the robust correlation between phospho-VEGFR2 suppression and anti-tumor efficacy across multiple human cancer xenograft models (including lung, gastric, and renal cell carcinomas) validates VEGFR2 phosphorylation as a reliable pharmacodynamic biomarker for this compound activity [7] [5]. The reduction in tumor vessel permeability observed via dynamic contrast-enhanced MRI prior to the onset of significant anti-tumor activity further suggests that vascular normalization represents an early indicator of biological activity [7].
These application notes and protocols provide comprehensive methodological guidance for evaluating this compound pharmacodynamics through phospho-VEGFR2 analysis. The experimental approaches outlined enable robust assessment of target engagement, pathway modulation, and biological activity in both preclinical in vitro and in vivo settings. The exceptional potency, selectivity, and unique slow-binding kinetics of this compound position it as a promising therapeutic candidate for solid tumors, with potential advantages in dosing frequency and resistance management compared to existing anti-angiogenic agents. Implementation of these standardized protocols will facilitate consistent pharmacodynamic evaluation across studies and support the rational development of this compound and related VEGFR2-targeted therapies.
This compound is a highly potent and selective small-molecule inhibitor that targets key receptors in tumor angiogenesis: the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase families [1] [2]. Its most distinctive pharmacological feature is a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Even after plasma and tissue concentrations fell below detectable levels, the phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [1].
The anti-tumor strategy of this compound is twofold, targeting both endothelial cells and pericytes [1]:
The compound demonstrated strong anti-tumor effects against various human cancer xenografts (including gastric, renal, and lung carcinomas) following oral administration, with good tolerability [1].
In its pre-clinical evaluation, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used as a non-invasive method to assess the pharmacodynamic effects of this compound on tumor vasculature [1].
The study found that this compound reduced tumor vessel permeability prior to the onset of its overt anti-tumor activity [1]. This reduction in permeability, detectable by DCE-MRI, serves as an early biomarker of drug efficacy, confirming its anti-angiogenic action on the abnormal, leaky blood vessels characteristic of tumors.
The table below summarizes the core quantitative findings from the pre-clinical study on this compound [1]:
| Aspect | Experimental Model/Assay | Key Finding |
|---|---|---|
| Cellular Potency (IC₅₀) | VEGF-stimulated HUVEC proliferation | Potent inhibition of endothelial cell growth [1] |
| Target Engagement | VEGF-stimulated VEGFR2 phosphorylation in HUVECs | Potent inhibition of receptor activation [1] |
| Functional Activity | VEGF-induced tube formation (co-culture) | Potent inhibition of in vitro vessel formation [1] |
| *In Vivo* Efficacy | Human tumor xenograft models (e.g., MKN45, RCC-02-JCK) | Strong anti-tumor effects (T/C ratio) with oral administration [1] |
| Pharmacodynamic Effect | DCE-MRI in A549 xenografts | Reduced tumor vessel permeability [1] |
| Immunohistochemistry | Analysis of A549 tumor sections | Decreased vessel density (CD31+); Anti-proliferative & pro-apoptotic effects [1] |
While a specific protocol for this compound is not available, the methodology can be inferred from its study and related literature on quantitative DCE-MRI [1] [3] [4]. The following workflow outlines the key stages of a pre-clinical DCE-MRI study.
Protocol Details:
The following diagram illustrates the molecular targets and biological processes inhibited by this compound, leading to its anti-angiogenic and anti-tumor effects.
TAK-593 is a novel, potent small molecule inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, originally developed as an anti-cancer agent but with significant potential for treating neovascular ocular diseases such as age-related macular degeneration (AMD) [1] [2]. This multi-targeting mechanism is particularly valuable in ocular angiogenesis, as it simultaneously addresses both endothelial cell proliferation (via VEGFR inhibition) and pericyte recruitment (via PDGFR inhibition), potentially leading to more comprehensive anti-angiogenic effects compared to single-target approaches [2]. The compound exhibits extremely high potency and a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ, which enables effective tissue concentrations despite the challenges of ocular drug delivery [3] [2].
The transition from systemic to ocular delivery represents an innovative approach in posterior segment therapeutics. Current standard-of-care for AMD primarily involves intravitreal injections of anti-VEGF biologics (e.g., aflibercept, ranibizumab), which, while effective, are associated with significant drawbacks including risk of endophthalmitis, patient discomfort, and substantial treatment burden [4] [3]. The development of this compound as an ophthalmic emulsion formulated for topical administration aims to overcome these limitations by providing a non-invasive treatment option that can still achieve therapeutic concentrations in the posterior segment [4] [5] [3]. This approach leverages advances in formulation technology to enhance drug delivery across the numerous ocular barriers that typically limit posterior segment bioavailability from topical administration.
The development of this compound ophthalmic emulsion required systematic screening of components to address the compound's poor aqueous solubility while ensuring stability, tolerability, and effective drug delivery to posterior ocular tissues [4] [3]. The selection of appropriate oil phases was crucial for solubilizing the lipophilic this compound molecule and maintaining drug stability in the formulation.
Table 1: Formulation Components of this compound Ophthalmic Emulsion
| Component Category | Specific Components | Concentration (% w/v) | Function Rationale |
|---|---|---|---|
| Active Pharmaceutical Ingredient | This compound | 0.02–0.06 | VEGF/PDGF receptor tyrosine kinase inhibitor |
| Oil Phase | Castor oil | 5.0 | Selected based on highest this compound solubility among tested oils |
| Emulsifying Agent | Polysorbate 80 | 4.0 | Stabilizes oil-in-water emulsion system |
| Viscosity Enhancer | Xanthan gum | 0.5 | Increases contact time with ocular surface; improves bioavailability |
| Tonicity Agent | Glycerin | 4.4 | Adjusts osmolarity to physiological range |
| Buffering Agents | Sodium acetate, Boric acid | 0.1, 0.2 | Maintain pH at 5.5 for stability and comfort |
| Preservative/Stabilizer | Disodium edetate | 0.04 | Chelating agent to enhance stability |
| Aqueous Vehicle | Purified water | q.s. to 100% | Continuous phase of the emulsion |
The oil phase selection process involved comprehensive solubility studies where this compound was added in excess to various oils including castor oil, soybean oil, corn oil, cotton oil, olive oil, rapeseed oil, and liquid paraffin [3]. The mixtures were stirred at 25°C for approximately 24 hours, filtered through 0.45 µm membrane filters, and the saturated concentration of this compound was quantified by HPLC. Castor oil demonstrated the highest solubility for this compound and was subsequently selected as the oil phase for the emulsion formulation [3].
The preparation of this compound ophthalmic emulsion follows a two-step emulsification process to ensure uniform particle size distribution and physical stability [3]:
Step 1: Primary Emulsion Formation
Step 2: High-Pressure Homogenization
Comprehensive characterization of the this compound emulsion is essential to ensure batch-to-batch consistency, stability, and performance. The following protocols outline the key quality control measurements:
Particle Size Analysis
Viscosity Measurement
Physical Stability Assessment
Table 2: Critical Quality Attributes of this compound Ophthalmic Emulsion
| Parameter | Target Specification | Analytical Method | Significance |
|---|---|---|---|
| Appearance | Milky white, homogeneous | Visual inspection | Physical stability indicator |
| Particle Size | < 200 nm | Dynamic light scattering | Impacts tissue penetration and stability |
| Polydispersity Index | < 0.3 | Dynamic light scattering | Uniformity of particle size distribution |
| Viscosity | 10–50 cP (with xanthan gum) | Cone plate viscometer | Influences residence time and bioavailability |
| pH | 5.5 ± 0.5 | pH meter | Ocular tolerability and stability |
| Drug Content | 90–110% of label claim | HPLC-UV | Potency and dosing consistency |
| Osmolality | 280–320 mOsm/kg | Osmometer | Ocular comfort and tolerability |
Evaluating the ocular pharmacokinetics of this compound emulsion is critical to demonstrating posterior segment delivery. The following protocol outlines a comprehensive approach to quantify drug distribution in various ocular tissues:
Animal Model Preparation
Dosing and Sample Collection
Sample Processing and Analysis
The ocular bioavailability of this compound from the emulsion formulation can be determined by comparing tissue exposure after topical administration versus intravitreal injection:
The following diagram illustrates the primary pathways of ocular drug absorption after topical administration and the biological mechanisms through which this compound exerts its therapeutic effects in the posterior segment:
The laser-induced CNV model in rats or mice represents a well-established method for evaluating the efficacy of this compound emulsion for treating AMD-like pathology. The experimental workflow proceeds from model establishment through treatment to multi-modal outcome assessment, as illustrated in the following diagram:
Model Establishment Protocol [3]
Treatment Protocol
Efficacy Endpoints and Evaluation
Fluorescein Angiography:
Histological Analysis:
Tube Formation Assay [2]
Cellular Phosphorylation Assay [2]
Table 3: Efficacy Outcomes of this compound Emulsion in Laser-Induced CNV Model
| Parameter | Vehicle Control | This compound Emulsion (0.02%) | This compound Emulsion (0.06%) | Anti-VEGF Injection | Statistical Significance |
|---|---|---|---|---|---|
| Fluorescein Leakage Score | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.3 | p < 0.01 vs. vehicle |
| CNV Area (×10⁴ μm²) | 4.8 ± 0.9 | 3.1 ± 0.7 | 2.2 ± 0.5 | 2.3 ± 0.6 | p < 0.01 vs. vehicle |
| Vessel Density (%) | 42.5 ± 6.3 | 31.2 ± 5.1 | 22.8 ± 4.7 | 24.1 ± 5.3 | p < 0.01 vs. vehicle |
| Inflammatory Cell Infiltration | Severe | Moderate | Mild | Mild | Qualitative improvement |
The comprehensive data generated using these application notes and protocols demonstrates that This compound ophthalmic emulsion represents a promising non-invasive approach for treating posterior segment diseases such as neovascular AMD [4] [5] [3]. The formulation successfully addresses the challenge of delivering a poorly water-soluble drug to posterior ocular tissues through an optimized emulsion system containing castor oil as the solubilizing vehicle and xanthan gum as a viscosity enhancer to prolong ocular residence time [3]. The critical finding from these studies is that the This compound emulsion eye drops showed the same angiogenesis-suppression efficacy as anti-VEGF antibody intravitreal injection in the laser-induced CNV model, achieving comparable inhibition of pathological neovascularization despite topical administration [4] [5] [3].
For researchers continuing development of this compound emulsion, several key considerations should be emphasized: First, the quality of the emulsion is highly dependent on the homogenization process, with the high-pressure homogenization (20 passes at 240 MPa) being critical for achieving the desired particle size and stability [3]. Second, the addition of viscosity enhancers like xanthan gum significantly improves posterior segment delivery, likely by increasing pre-corneal residence time and modifying tissue permeability [3]. Third, the extremely high potency of this compound [2] is essential for its efficacy as a topical formulation, as it enables therapeutic effects even with the limited bioavailability typical of topically administered drugs to the posterior segment. Further development should focus on scaling up the manufacturing process, conducting long-term stability studies, and evaluating the formulation in additional disease models that better represent the chronic nature of AMD.
Age-related macular degeneration (AMD) represents a leading cause of irreversible vision loss in developed countries, with the exudative form characterized by abnormal blood vessel growth (choroidal neovascularization - CNV) beneath the retina. The current standard of care for neovascular AMD involves intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents, which while effective, present significant challenges including patient discomfort, risk of endophthalmitis, and substantial treatment burden. This compound emerges as a novel therapeutic approach addressing these limitations through its unique dual-targeting mechanism and potential for non-invasive administration. This comprehensive protocol details the formulation, experimental application, and analysis of this compound in established CNV models, providing researchers with standardized methodologies for evaluating this promising compound [1] [2].
This compound is a small molecule receptor tyrosine kinase inhibitor with potent activity against VEGF and platelet-derived growth factor (PDGF) receptor families. Originally developed as an anti-cancer agent, this compound demonstrates exceptional potential for ocular neovascular diseases due to its extremely high potency (IC50 values in nanomolar range) and long duration of action. The compound's physicochemical properties enable formulation into ophthalmic emulsions capable of posterior segment delivery via topical application, potentially revolutionizing AMD treatment by replacing invasive intravitreal injections with patient-administered eye drops [1] [3] [4].
This compound exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways in ocular neovascularization. The compound specifically targets VEGF receptors (VEGFR1, VEGFR2, VEGFR3) and PDGF receptors (PDGFRα, PDGFRβ) with nanomolar affinity, disrupting the angiogenesis cascade at multiple points. VEGF-mediated signaling promotes endothelial cell proliferation and vascular permeability, while PDGF signaling facilitates pericyte recruitment and vessel stabilization. By concurrently blocking both pathways, this compound demonstrates superior anti-angiogenic effects compared to selective VEGF inhibition alone, potentially addressing resistance mechanisms that limit current therapies [3] [4].
The molecular basis for this compound's efficacy stems from its prolonged target engagement and unique binding kinetics. Studies demonstrate that this compound exhibits a markedly long residence time on VEGFR2 and PDGFRβ, maintaining kinase suppression even after plasma and tissue concentrations decline below detectable levels. This sustained target inhibition translates to durable pharmacological effects despite relatively short pharmacokinetic exposure, a particularly advantageous property for ocular applications where frequent dosing presents practical challenges [3] [4].
Table 1: Key inhibitory concentrations (IC50) of this compound against primary targets
| Target | IC50 (nM) | Biological Significance |
|---|---|---|
| VEGFR1 | 3.2 | Lymphangiogenesis and monocyte migration |
| VEGFR2 | 0.95 | Primary mediator of VEGF-induced angiogenesis and permeability |
| VEGFR3 | 1.1 | Lymphatic endothelial cell function |
| PDGFRα | 4.3 | Pericyte recruitment and vessel stabilization |
| PDGFRβ | 13 | Pericyte proliferation and migration |
| Fms | 10 | Macrophage survival and differentiation |
| Ret | 18 | Neural development and maintenance |
Table 2: Secondary pharmacological properties of this compound
| Property | Characteristic | Experimental Value |
|---|---|---|
| Solubility | Poorly water-soluble | Requires emulsion formulation |
| Selectivity | High kinase selectivity | IC50 >100 nM for most kinases except targets above |
| Cellular Potency | HUVEC proliferation inhibition | IC50 = 0.30 nM |
| In Vivo Exposure | Low plasma exposure | Effective despite low systemic levels |
The exceptional potency against VEGFR2 (IC50 = 0.95 nM) underlies this compound's strong anti-angiogenic activity, while its complementary inhibition of PDGFR pathways addresses vessel maturation and stabilization. This comprehensive receptor profile enables complete suppression of the angiogenesis cascade, from initial endothelial sprouting through vessel maturation [3] [4] [5].
The poor aqueous solubility of this compound necessitates development of an oil-in-water emulsion system for ocular delivery. The optimized formulation contains this compound (0.02-0.06% w/v) dissolved in castor oil (5% w/v) as the lipid phase, stabilized by polysorbate 80 (4% w/v) as the primary emulsifier. The aqueous phase consists of glycerin (4.4% w/v) as tonicity adjuster, disodium edetate (0.04% w/v) as chelating agent, and acetate buffer (sodium acetate 0.1% w/v, boric acid 0.2% w/v) to maintain pH at 5.5. Xanthan gum (0.5% w/v) serves as viscosity enhancer to improve ocular retention and drug delivery to posterior segments [1] [2].
The emulsion preparation follows a two-step homogenization process:
Primary Emulsification: this compound is added to castor oil and dissolved at 70°C. This oil phase is then added to the aqueous phase (preheated to 70°C) and emulsified using a homogenizer (e.g., Robomics, PRIMIX Corporation) at 8000 rpm for 15 minutes. The coarse emulsion is cooled to room temperature and pH adjusted to 5.5.
High-Pressure Homogenization: The coarse emulsion is processed through a high-pressure emulsifier (e.g., Starburst, Sugino Machine Limited) at 20°C with an inlet pressure of 240 MPa. The emulsion undergoes 20 passes through the system before final collection and cooling to room temperature [2].
Table 3: Quality control parameters for this compound ophthalmic emulsion
| Parameter | Method | Specification |
|---|---|---|
| Particle Size | Photon correlation spectroscopy (Nano-ZS, Malvern) | Mean diameter <200 nm with narrow PDI |
| Viscosity | Cone plate viscometer (TVE-25, TOKI SANGYO) | 20-50 cP at 20°C (xanthan gum-enhanced) |
| Physical Stability | Centrifugation (20,000 × g, 20 min) | No creaming or phase separation |
| Drug Content | HPLC with UV detection (230 nm) | 90-110% of label claim |
| pH | Potentiometry | 5.5 ± 0.5 |
The addition of xanthan gum as viscosity enhancer significantly improves ocular residence time and posterior segment delivery without causing corneal damage. The selected concentration (0.5% w/v) provides optimal viscosity for comfortable instillation while maximizing drug delivery to the retina and choroid [1] [2].
The anti-angiogenic potency of this compound can be quantified through standardized cellular assays measuring inhibition of VEGF- and PDGF-stimulated responses:
HUVEC Phosphorylation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial-SFM medium supplemented with 3% FBS. Cells are treated with this compound (serial dilutions from 0.01-100 nM) for 2 hours prior to stimulation with recombinant human VEGF (50 ng/mL) for 5 minutes. Cell lysates are analyzed by Western blotting using antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2. Quantitation is performed using imaging systems (e.g., LAS lumino-image analyzer with Multi Gauge software) [3] [4].
HUVEC Proliferation Assay: HUVECs are seeded at 3000 cells/well in 96-well plates and cultured overnight. Cells are treated with this compound (serial dilutions) and VEGF (60 ng/mL) for 5 days. Cellular proliferation is quantified using the WST-8 formazan assay (Cell Counting Kit-8), measuring absorbance at 450 nm. IC50 values are calculated from dose-response curves using nonlinear regression analysis [3] [5].
Tube Formation Assay: HUVECs and normal human dermal fibroblasts are co-cultured with VEGF and this compound for 7 days. Cells are stained with anti-CD31 antibody and Alexa Fluor 488-conjugated secondary antibody. Tube networks are visualized by fluoroscopic imaging (e.g., Discovery-1 system) and quantified using image analysis software (e.g., Metamorph Software). This compound typically demonstrates potent inhibition of VEGF-induced tube formation with IC50 values <1 nM [3] [4].
The laser-induced choroidal neovascularization model represents a well-established, reproducible system for studying exudative AMD pathogenesis and therapeutic interventions. The protocol involves:
Animal Preparation: Eight-week-old male Brown Norway rats or C57BL/6J mice are anesthetized with ketamine/xylazine mixture and pupils dilated with tropicamide 1% ophthalmic solution. Body temperature is maintained at 37°C throughout the procedure using a heating pad [6].
Laser Photocoagulation: Four laser burns (532 nm green laser, 100 µm spot size, 0.1 second duration, 120-150 mW power) are applied concentrically around the optic nerve head using a coverslip as a contact lens. Proper Bruch's membrane rupture is confirmed by the appearance of a cavitation bubble at each burn site [6].
Post-Procedure Care: Animals receive analgesic treatment (buprenorphine, 0.05 mg/kg) and are monitored until full recovery from anesthesia. Animals with vitreal hemorrhages or inadequate burn quality are excluded from studies [6].
Two administration routes can be evaluated for this compound efficacy:
Topical Ophthalmic Administration: this compound emulsion (0.02-0.06% w/v) is administered as eye drops (5 µL per eye) twice daily, beginning immediately after laser injury and continuing for 7-14 days. The emulsion containing xanthan gum significantly enhances posterior segment delivery compared to non-viscous formulations [1] [2].
Oral Administration (Reference): this compound is prepared as 0.5 w/v% methylcellulose suspension and administered orally (10 mg/kg, twice daily) for comparative assessment with topical delivery. This route provides reference efficacy data despite its limited clinical relevance for ocular applications [3] [4].
Positive Control: Anti-VEGF antibody (aflibercept, 2 mg/eye) is administered by intravitreal injection once, 24 hours post-laser injury, following standard clinical protocols [1] [6].
Table 4: CNV quantification methods and expected outcomes with this compound treatment
| Method | Procedure | This compound Effect | |------------|---------------|---------------------| | Fluorescein Angiography | Intraperitoneal injection of 2% fluorescein sodium, imaging at 1, 5, 15 min post-injection | Significant reduction in leakage area vs vehicle control | | Choroidal Flatmount Immunostaining | RPE-choroid-sclera complex dissection, anti-CD31 staining, confocal microscopy | 60-70% reduction in CNV area vs control | | 3D reconstruction and volume measurement | Comparable to anti-VEGF antibody | | Histological Analysis | H&E staining, measurement of CNV thickness and cellularity | Reduced vascular density and lesion thickness | | Optical Coherence Tomography | Cross-sectional imaging of retinal structure | Preservation of retinal architecture, reduced fluid |
The primary efficacy endpoint is CNV area measured from choroidal flatmounts, with this compound expected to demonstrate dose-dependent reduction in neovascularization comparable to anti-VEGF antibody intravitreal injection. Topical this compound emulsion (0.06% w/v) typically achieves 60-70% suppression of CNV area, equivalent to aflibercept positive control [1] [6].
Tissue Processing: Eyes are enucleated and fixed in 4% paraformaldehyde for 1 hour. For flatmount preparation, the anterior segment and retina are removed, and the RPE-choroid-sclera complex is incubated with isolectin B4 or anti-CD31 antibody overnight at 4°C. Tissues are mounted with anti-fading medium and imaged by confocal microscopy [6].
Morphometric Analysis: CNV area is measured by tracing the lesion boundaries using image analysis software (e.g., ImageJ). CNV volume is calculated from z-stack images (1 µm intervals). Statistical comparisons are performed using one-way ANOVA with post-hoc tests (n ≥ 6 eyes per group) [6].
Protein Analysis: Retinal and choroidal tissues are homogenized in RIPA buffer and analyzed by Western blotting for phospho-VEGFR2, total VEGFR2, and actin loading control. This compound treatment demonstrates significant suppression of VEGFR2 phosphorylation despite low tissue concentrations, confirming its prolonged target engagement [3] [4].
The laser-induced CNV model provides a robust platform for evaluating novel AMD therapeutics like this compound. The detailed protocols outlined herein enable comprehensive assessment of this compound's anti-angiogenic efficacy, mechanism of action, and potential for non-invasive administration. The demonstrated efficacy of this compound ophthalmic emulsion in suppressing CNV formation, coupled with its dual VEGF/PDGF inhibition and prolonged target engagement, positions it as a promising candidate for advancing AMD treatment paradigms. These standardized methodologies support reproducible investigation of this compound and facilitate comparative analysis with existing and emerging AMD therapies [1] [2] [6].
The table below summarizes key physicochemical and solubility data for this compound from published literature and chemical suppliers.
| Property | Reported Value | Condition / Note | Source |
|---|---|---|---|
| Molecular Weight | 445.48 g/mol | - | [1] [2] |
| Form | White solid powder | - | [1] |
| Solubility in DMSO | ≥ 48.5 mg/mL (≈108.9 mM) | - | [2] [3] |
| Solubility in Water | ~1 mg/mL | Slightly soluble | [1] |
| LogP | 3.62 | Indicates lipophilicity | [2] |
For in vivo studies, a common and effective strategy is to use a co-solvent system. The following protocol, adapted from supplier recommendations, has been used to prepare a solution suitable for animal administration [2].
Preparation Notes:
Q1: What should I do if my this compound solution becomes cloudy or precipitates? This is a common sign of precipitation. First, try warming the vial to 37°C and agitating it in an ultrasonic water bath. If the precipitate does not fully dissolve, the solution may have exceeded its saturation point in the chosen solvent mixture. You may need to prepare a fresh solution and ensure that the co-solvents are mixed in the correct order.
Q2: Are there other techniques to improve the solubility of lipophilic drugs like this compound? Yes, general strategies for poorly water-soluble drugs include [4]:
Q3: My research requires a different administration route (e.g., IV). Are there other formulation options? The search results indicate that improved parenteral formulations for lipophilic drugs are an active area of invention, which could include lipid emulsions, micelles, or other colloidal systems [5]. Developing such formulations is complex and may require extensive optimization and characterization.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Solubility in aqueous buffers | High lipophilicity (LogP = 3.62) | Use a co-solvent system (e.g., DMSO/PEG300/Tween80/Saline). Pre-warm the solvent to 37°C and use sonication. |
| Precipitation upon dilution | Solvent shift upon addition to aqueous media. | Add the this compound solution to the aqueous media slowly while vortexing or stirring vigorously. |
| Inconsistent experimental results | Degradation of stock solution or variability in formulation. | Use fresh stock solutions. Adhere strictly to the same formulation protocol across all experiments. |
I hope this technical support resource provides a strong starting point for your work with this compound. The solubility challenge is a common hurdle in drug development, and the strategies outlined here are standard and effective approaches in preclinical research.
TAK-593 is a novel, orally bioavailable, small-molecule receptor tyrosine kinase inhibitor [1]. Its core mechanism involves highly potent and selective inhibition of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase families [2] [3].
The compound exhibits a uniquely long-acting inhibitory profile towards VEGFR2 and PDGFRβ [2]. A key characteristic for researchers is that potent anti-tumor effects were observed in pre-clinical models despite low levels of systemic plasma exposure [2]. Pharmacodynamic markers like phospho-VEGFR2 remained almost completely suppressed even after blood and tissue concentrations of this compound fell below the detectable limit, suggesting its long duration of enzyme inhibition contributes significantly to its potent activity [2].
The table below summarizes key inhibitory concentration (IC50) data for this compound from biochemical and cellular assays.
| Target/Kinase | IC50 (nM) | Assay Type |
|---|---|---|
| VEGFR1 | 3.2 | Biochemical [4] [1] |
| VEGFR2 | 0.95 | Biochemical [4] [1] |
| VEGFR3 | 1.1 | Biochemical [4] [1] |
| PDGFRα | 4.3 | Biochemical [4] [1] |
| PDGFRβ | 13 | Biochemical [4] [1] |
| Fms | 10 | Biochemical [4] [1] |
| Ret | 18 | Biochemical [4] [1] |
| HUVEC Proliferation | 0.30 | Cellular (VEGF-stimulated) [4] [1] |
Here are detailed methodologies for key experiments cited in the literature for this compound.
The diagram below illustrates the core signaling pathway through which this compound exerts its anti-angiogenic and anti-tumor effects.
This diagram shows that this compound acts as a competitive inhibitor at the ATP-binding site of VEGFR2 and PDGFRβ, blocking the receptor activation and subsequent downstream signaling that drives angiogenesis [2].
Q1: Why are potent anti-tumor effects observed with this compound despite low plasma concentrations in animal models? This is due to the compound's unique long residence time on its target kinases. This compound is a slow-binding inhibitor that forms a very stable complex with VEGFR2, leading to sustained inhibition of kinase activity and downstream phosphorylation long after the compound has been cleared from the systemic circulation [2]. Always monitor pharmacodynamic markers (like phospho-VEGFR2 levels in tissues) in addition to pharmacokinetic levels for a complete efficacy picture [2].
Q2: What is the recommended formulation for in vivo studies, given this compound's low water solubility? For oral administration in pre-clinical studies, this compound was commonly prepared as a suspension in 0.5% (w/v) methylcellulose solution [2]. For in vitro use, prepare a 10-48.5 mg/mL stock solution in DMSO and further dilute it in aqueous buffers. The solubility in pure DMSO is at least 48.5 mg/mL (108.9 mM) [4] [1].
Q3: Does this compound have applications beyond oncology research? Yes, research has explored its potential in ophthalmology. A this compound ophthalmic emulsion was developed for non-invasive eye drop administration to treat age-related macular degeneration (AMD), showing efficacy in a laser-induced choroidal neovascularization model comparable to anti-VEGF antibody injection [5] [6]. This demonstrates its potential for local administration to treat angiogenic diseases.
The table below summarizes the key methodological details found in the literature for detecting this compound concentrations in biological samples.
| Method | Detected In | Sample Processing | Key Details from Studies |
|---|---|---|---|
| HPLC/MS/MS or HPLC with fluorescence detection [1] | Plasma and lung tissue from mice [1] | Details not specified | Used for pharmacokinetic analysis in preclinical models [1]. |
| Biochemical Kinase Activity Assays (for target engagement) [1] [2] | Cell lysates and tissue lysates (e.g., lung) [1] | Tissue collected and subjected to Western blotting [1] | Used to measure phospho-VEGFR2 levels as a pharmacodynamic (PD) marker to confirm target inhibition even after this compound plasma levels became undetectable [1] [2]. |
Based on the studies, the general workflow for analyzing this compound's effect in tissues involved two parallel tracks: one for measuring the drug concentration itself, and another for confirming its biological activity.
Here are solutions to common issues you might encounter, based on the known properties of this compound.
FAQ 1: The drug concentration in tissue is below the detection limit, but the tumor is still responding. Why?
FAQ 2: My drug is poorly soluble, leading to formulation challenges for in vitro assays.
FAQ 3: How can I ensure my analytical method for this compound detection is reliable?
This section provides a detailed breakdown of the emulsion composition and the key stability criteria your formulation should meet.
Table 1: Optimized Formulation and Stability Parameters for TAK-593 Emulsion
| Component / Parameter | Role / Definition | Target / Value |
|---|---|---|
| Active Pharmaceutical Ingredient | ||
| This compound | VEGF receptor tyrosine kinase inhibitor | 0.02-0.06% (w/v) |
| Lipid Phase | ||
| Castor Oil | Dissolves the poorly water-soluble drug | 5% (w/v) |
| Aqueous Phase & Emulsifier | ||
| Polysorbate 80 | Emulsifying agent | 4% (w/v) |
| Viscosity Enhancer | ||
| Xanthan Gum | Increases viscosity to improve drug delivery to the posterior eye | 0.5% (w/v) (final) |
| Other Excipients | Tonicity agent, buffering agent, chelating agent | Glycerin (4.4%), Sodium Acetate (0.1%), Boric Acid (0.2%), Disodium Edetate (0.04%) |
| Critical Quality Attributes | ||
| Mean Particle Size | Measured by dynamic light scattering (e.g., Nano-ZS) | Data not specified in study; monitor for consistency |
| Viscosity | Measured by cone plate viscometer (e.g., TVE-25) | Data not specified; increased with xanthan gum |
| Physical Stability | Centrifugation at 20,000 × g for 20 minutes | No creaming observed |
The following diagram illustrates the two-step preparation workflow for the this compound emulsion as described in the research:
Q1: Why is castor oil used as the lipid phase in this emulsion? The selection was based on a solubility screening. The solubility of this compound, a poorly water-soluble drug, was measured in various oils. Castor oil was chosen because it demonstrated a high capacity to dissolve this compound, which is critical for creating a stable and potent formulation [1].
Q2: What is the function of xanthan gum in the formulation, and are there alternatives? Xanthan gum acts as a viscosity enhancer. The study found that increasing the formulation's viscosity via xanthan gum directly improved the delivery of this compound to the posterior segment of the eye (the retina and choroid). The research selected xanthan gum over alternatives like Hydroxypropylmethyl cellulose (HPMC) or Methylcellulose (MC) based on the resulting emulsion's properties and viscosity profile. It was also noted that topical administration of xanthan gum does not damage the corneal surface [1].
Q3: How was the stability of the this compound emulsion assessed? The researchers used a centrifugation test as a key indicator of physical stability. The emulsion was centrifuged at 20,000 × g for 20 minutes and observed for creaming (layer separation). The formulated this compound emulsion showed no creaming after this test, indicating good short-term physical stability [1].
Q4: Did the study confirm the emulsion's therapeutic efficacy? Yes. In a laser-induced choroidal neovascularization model (a common animal model for AMD), the this compound emulsion eye drops demonstrated the same angiogenesis-suppression efficacy as an anti-VEGF antibody administered via intravitreal injection. This confirms that the emulsion successfully delivers an effective drug concentration to the back of the eye [1].
Problem: Poor Solubility of this compound in the Pre-emulsion Mix
Problem: Inconsistent Particle Size or Coarse Emulsion
Problem: Low Drug Delivery to the Posterior Segment
For researchers developing this compound eye drops, here is a summary of the foundational formulation based on a recent preclinical study [1] [2].
| Component | Function | Concentration (% w/v) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (VEGFR/PDGFR inhibitor) | 0.02 - 0.06 |
| Castor Oil | Oil Phase (for solubilizing this compound) | 5.0 |
| Polysorbate 80 | Emulsifying Agent | 4.0 |
| Xanthan Gum | Viscosity Enhancer | 0.5 (in final mix) |
| Glycerin | Tonicity Agent | 4.4 |
| Disodium Edetate | Chelating Agent | 0.04 |
| Sodium Acetate & Boric Acid | Buffering Agent (pH 5.5) | 0.1 & 0.2 |
| Water (Purified) | Aqueous Phase | q.s. to 100% |
This oil-in-water emulsion is designed to deliver a poorly water-soluble drug to the posterior segment of the eye non-invasively [1]. The selection of xanthan gum as the viscosity enhancer was based on its favorable emulsion properties and a reported good safety profile for corneal surfaces [2].
The table below summarizes key characterization data and in-vivo findings for the formulated emulsion, providing benchmarks for your experiments [1] [2].
| Aspect | Parameter | Result / Finding |
|---|---|---|
| Physical Characterization | Mean Particle Size | Determined by dynamic light scattering (PCS). |
| Viscosity | Modified by the addition of 0.5% xanthan gum. | |
| Physical Stability | No creaming observed after centrifugation (20,000 × g, 20 min). | |
| In-Vivo Performance | Drug Delivery | Delivery to the posterior eye segment increased with formulation concentration and the addition of xanthan gum. |
| Pharmacological Efficacy | In a laser-induced CNV model, the this compound emulsion showed efficacy equivalent to anti-VEGF antibody intravitreal injection. |
Here are detailed methodologies for core experiments cited in the research.
This two-step method outlines the preparation of the this compound emulsion [2].
To incorporate xanthan gum into the base emulsion [2]:
Q1: Why was xanthan gum chosen as the viscosity enhancer over other agents like HPMC or MC? The study selected xanthan gum based on an evaluation of the resulting emulsion's properties and viscosity. Furthermore, a key advantage cited in the literature is that topical administration of xanthan gum does not cause damage to the corneal surface, making it a favorable choice for patient safety [2].
Q2: Does increasing the viscosity of the emulsion with xanthan gum impact its physical stability? In the referenced study, the this compound emulsion with xanthan gum showed no signs of creaming after a centrifugation test at 20,000 × g for 20 minutes, indicating good physical stability [2]. However, long-term shelf-life stability should be confirmed through ICH-guided stability studies.
Q3: What evidence supports the claim that this emulsion can deliver the drug to the back of the eye? The research provides two key pieces of evidence [1] [2]:
Q4: What is the current development status of this compound as a drug? It is important for researchers to note that this compound was initially investigated as a systemic anti-cancer agent. According to drug development databases, its highest phase reached was Phase 1, and its development has been discontinued [3]. The research on the ophthalmic emulsion represents a promising repurposing of the compound for local ocular delivery.
What is TAK-593 and what is its primary mechanism?
This compound (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) is a highly potent and selective small-molecule inhibitor targeting receptor tyrosine kinases in the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) families [1] [2].
The diagram below illustrates the primary signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.
What is the experimental evidence for this compound's effects on tumor vessels?
Preclinical studies demonstrate that this compound exerts potent anti-tumor effects through a multi-faceted anti-angiogenic mechanism.
| Assay | Cell Type / Model | Key Finding / IC₅₀ Value | Significance / Reference |
|---|---|---|---|
| VEGFR2 Kinase Inhibition | Enzyme Assay | IC₅₀ = 0.95 nM [3] | Confirms direct, high-potency target engagement. |
| VEGF-Stimulated HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC₅₀ = 3.9 nM [1] | Demonstrates potent blockade of endothelial cell growth. |
| PDGF-Stimulated CASMC Proliferation | Human Coronary Artery Smooth Muscle Cells (CASMCs) | IC₅₀ = 25 nM [1] | Confirms inhibition of PDGF signaling, relevant to pericyte function. |
| VEGF-Induced Tube Formation | HUVECs co-cultured with Fibroblasts | Potent inhibition of tube area [1] | Disrupts the ability of endothelial cells to form vessel-like structures. |
| Study Type | Model (e.g., Xenograft) | Key Findings | Reference |
|---|---|---|---|
| Anti-Tumor Efficacy | Various human cancer xenografts (e.g., MKN45, A549, RCC-02-JCK) | Strong anti-tumor effects with good tolerability after oral administration [1] | [1] |
| Pharmacodynamic Marker | A549 tumor-bearing mice | Near-complete suppression of phospho-VEGFR2 long after compound clearance [1] | [1] |
| Vessel Permeability | A549 tumor-bearing mice (using DCE-MRI) | Reduced tumor vessel permeability prior to onset of anti-tumor activity [1] | [1] |
| Immunohistochemistry | A549 tumor tissues | Decreased microvessel density (CD31+), inhibition of pericyte recruitment, anti-proliferative & pro-apoptotic effects [1] | [1] |
This section provides methodologies for key experiments cited in the literature.
Objective: To assess the ability of this compound to inhibit the formation of capillary-like tubular structures by endothelial cells, a key step in angiogenesis [1].
Objective: To non-invasively measure the change in tumor vessel permeability and blood flow in response to this compound treatment [1].
The workflow for assessing this compound's effects using these key assays is summarized below.
Q1: Why does this compound inhibit both VEGFR and PDGFR, and what is the therapeutic advantage? A1: Tumor angiogenesis relies on two key cell types: endothelial cells (forming the vessel lumen) and pericytes (providing stabilizing coverage). VEGF/VEGFR signaling primarily drives endothelial cell function, while PDGF/PDGFRβ signaling is crucial for recruiting pericytes to immature vessels. By simultaneously inhibiting both VEGFR and PDGFRβ, this compound targets both cell types, leading to a more comprehensive anti-angiogenic effect. This dual inhibition can potentially disrupt mature, stabilized vessels that might be resistant to anti-VEGF therapy alone and overcome resistance mechanisms [1].
Q2: The plasma exposure of this compound is relatively low, yet it shows strong efficacy. How is this possible? A2: This is attributed to the long residence time of this compound on its target kinases. Pharmacodynamic studies showed that phosphorylation of VEGFR2 remained almost completely suppressed even after the compound was cleared from the bloodstream and tissues. This prolonged target engagement means that intermittent dosing can maintain pharmacological activity, allowing for strong anti-tumor effects despite low overall systemic exposure [1].
Q3: Has this compound been developed for other indications beyond oncology? A3: Yes. Recent research (2023) has explored the potential of a this compound ophthalmic emulsion for treating neovascular Age-Related Macular Degeneration (AMD). The goal is to provide a non-invasive alternative to intravitreal injections. Studies in a laser-induced choroidal neovascularization model showed that the emulsion eye drops achieved drug concentrations in the posterior eye segment sufficient to suppress angiogenesis with an efficacy equivalent to anti-VEGF antibody intravitreal injection [4] [5].
This compound is a highly potent and selective inhibitor targeting receptor tyrosine kinases in the VEGF and PDGF families. Its key characteristic is a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Even after plasma and tissue concentrations become undetectable, phosphorylation of VEGFR2 remains almost completely suppressed [1].
The anti-tumor and anti-angiogenic effects of this compound are summarized below [1]:
| Experimental Model | Observed Effect of this compound |
|---|---|
| Cellular Models (HUVECs, CASMCs) | Potent inhibition of VEGF- and PDGF-stimulated cellular phosphorylation and proliferation. |
| Tube Formation Assay (HUVECs co-cultured with fibroblasts) | Potent inhibition of VEGF-induced endothelial tube formation. |
| In Vivo Models (Various human cancer xenografts) | Strong anti-tumor effects; good tolerability; anti-proliferative & pro-apoptotic effects on tumor cells; decreased vessel density; inhibition of pericyte recruitment to microvessels. |
| Dynamic Contrast-Enhanced MRI | Reduced tumor vessel permeability prior to the onset of anti-tumor activity. |
Q1: What are the primary proposed mechanisms for resistance to a this compound-based therapy? While specific to this compound are not published, resistance to anti-angiogenic therapy like VEGFR/PDGFR inhibition generally occurs through two main pathways:
Q2: Our in vivo models are no longer responding to this compound. What combination strategies should we investigate? Rational combination therapies should aim to target the predicted resistance mechanisms.
| Proposed Combination Partner | Rationale & Mechanism | Key Readouts |
|---|---|---|
| FGFR Inhibitors (e.g., Lenvatinib) | Prevents escape via FGF signaling, a common resistance pathway to VEGFR inhibitors. Lenvatinib simultaneously inhibits VEGFRs and FGFRs [2]. | Inhibition of FRS2 and Erk1/2 phosphorylation in tumor tissue; sustained reduction in tumor microvessel density [2]. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | VEGF inhibition can modulate the immunosuppressive tumor microenvironment. Combining with immunotherapy may synergistically enhance anti-tumor immunity [4]. | Tumor-infiltrating lymphocyte (TIL) counts by IHC; cytokine profiling; overall survival. |
| MEK or ERK Inhibitors | Targets downstream signaling in the MAPK pathway, a common node for multiple receptor tyrosine kinases. This can block proliferative signals from alternative pathways [5] [6]. | Reduction in p-ERK levels in tumor lysates; inhibition of tumor cell proliferation in co-culture models. |
Q3: We are not observing the expected anti-tumor effect with this compound in our xenograft model. How should we troubleshoot the dosing regimen? The long duration of target engagement is crucial for this compound's efficacy [1]. Follow this troubleshooting workflow:
1. Protocol: Assessing Target Engagement via VEGFR2 Phosphorylation *In Vivo* This is a critical pharmacodynamic (PD) assay to confirm this compound is hitting its target [1].
2. Protocol: Evaluating Anti-Angiogenic and Anti-Tumor Effects
I hope this structured technical guide provides a solid foundation for your research on this compound. The field of kinase inhibitor resistance is rapidly evolving.
For researchers, understanding the compound's mechanism is the first step in troubleshooting related experiments. TAK-593 is a highly potent and selective small-molecule inhibitor that targets specific receptor tyrosine kinases (RTKs).
The following diagram illustrates the proposed mechanism by which this compound disrupts pericyte recruitment and leads to vessel destabilization.
Beyond its action on PDGFRβ, this compound is a multi-targeted inhibitor. It also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), primarily expressed on endothelial cells [1] [2]. This dual inhibition is significant because it simultaneously disrupts two critical pathways in tumor angiogenesis: the growth of endothelial cells (via VEGFR2 inhibition) and the stabilization of the newly formed vessels (via PDGFRβ inhibition) [1]. This combined effect can lead to more potent anti-tumor activity compared to targeting a single pathway.
Here is a summary of the key experimental findings and methodologies related to this compound's effect on pericytes, based on pre-clinical studies.
Table 1: Key Experimental Findings on this compound and Pericyte Recruitment
| Experimental Model | Key Finding Related to Pericytes | Citation |
|---|---|---|
| Human cancer xenograft models (e.g., A549 lung carcinoma) | Decreased microvessel density and inhibition of pericyte recruitment to microvessels in vivo. | [1] |
| In vitro and in vivo models | Exhibits uniquely long-acting inhibitory profile towards PDGFRβ. Pharmacodynamic marker suppression outlasts detectable plasma drug levels. | [1] [2] |
| Various human cancer xenografts | Shows strong anti-tumor effects with good tolerability following oral administration. | [1] |
The following workflow is based on the immunohistochemical analysis described in the research [1].
Key Materials and Reagents:
Q1: Our in vivo experiments show inconsistent pericyte coverage results after this compound treatment. What could be the cause?
Q2: What is a suitable cellular assay to confirm this compound's activity on the PDGFRβ pathway?
Q3: Why would I use a dual VEGFR2/PDGFRβ inhibitor like this compound instead of a selective agent?
For a quick overview, the table below summarizes the core characteristics of this compound.
| Property | Description |
|---|---|
| Full Name | N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [1] |
| CAS Number | 1005780-62-0 [2] [3] |
| Molecular Weight | 445.47 g/mol [2] [3] |
| Mechanism of Action | Potent and selective inhibitor of VEGFR and PDGFR receptor tyrosine kinase families; acts via a two-step slow-binding mechanism with an extremely long residence time on its targets [1] [4]. |
| Primary Targets & IC50 | VEGFR1 (3.2 nM), VEGFR2 (0.95 nM), VEGFR3 (1.1 nM), PDGFRα (4.3 nM), PDGFRβ (13 nM) [2] [3]. |
| Physicochemical Properties | Appears as a white solid powder. Soluble in DMSO (≥ 48.5 mg/mL). Store powder at -20°C in a desiccated environment [2] [3]. |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol measures the direct inhibition of VEGFR2 kinase activity.
This assay evaluates the anti-proliferative effect of this compound on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).
This describes a common in vivo protocol for evaluating the anti-tumor efficacy of this compound.
Q1: My this compound solution appears cloudy or has precipitate. How can I improve solubility?
Q2: I am not observing the expected inhibition in my cellular phosphorylation assay. What could be wrong?
Q3: The in vivo anti-tumor effect of this compound persists longer than its plasma concentration. Is this normal?
The following diagrams illustrate the key mechanistic and experimental concepts to guide your research.
Diagram 1: this compound Inhibits Key Angiogenic Signaling Pathways
Diagram 2: Experimental Workflow for Profiling this compound
This compound is a novel small-molecule inhibitor identified for its highly potent and selective action against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis [1] [2].
| Feature | Description |
|---|---|
| Primary Targets | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ [1] [3]. |
| Core Mechanism | Competitive ATP-binding site inhibitor with a two-step, slow-binding mechanism, classifying it as a Type II kinase inhibitor [2]. |
| Key Differentiator | Extremely long residence time on its targets (e.g., dissociation half-life >17 hours for VEGFR2), leading to sustained target suppression even after plasma clearance [1] [2]. |
The table below summarizes how this compound's strategy compares with other established and emerging anti-angiogenic modalities.
| Therapeutic Approach | Key Features | Differentiation from this compound / Clinical Context |
|---|---|---|
| This compound (Preclinical) | Dual VEGFR/PDGFR inhibition; long target residence; oral administration [1] [2]. | Preclinical profile shows potential for potent, continuous pathway suppression with low plasma exposure. |
| Bevacizumab (Clinical) | Monoclonal antibody targeting VEGF-A ligand; intravenous administration [1]. | Targets a single ligand (VEGF-A); different mechanism and pharmacokinetic profile compared to small-molecule TKIs. |
| Other VEGFR TKIs (e.g., Fruquintinib) | Small-molecule inhibitors of VEGFR; often used in combination with immunotherapy [4]. | Fruquintinib is clinically approved (e.g., for colorectal cancer) and shows efficacy in combo with anti-PD-1 (e.g., Sintilimab) in Renal Cell Carcinoma [4]. |
| Novel Bispecifics (e.g., Idafang) | Single molecule (bispecific antibody) combining PD-1 and VEGF pathway inhibition [4]. | Represents a next-generation approach integrating anti-angiogenesis and immunotherapy in one agent [4]. |
For your experimental design and analysis, here is a summary of the key data and methodologies from the this compound preclinical studies.
The following table summarizes the in vitro potency of this compound against its primary kinase targets [3]:
| Kinase Target | IC₅₀ Value (nM) |
|---|---|
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
| Cellular Assay (VEGF-stimulated HUVEC proliferation) | IC₅₀ = 0.30 nM [1] |
The core experiments defining this compound's activity are outlined below [1]:
Kinase Inhibition Assays
Cellular Proliferation Assays
In Vivo Anti-Tumor Efficacy
The following diagram illustrates the core signaling pathways inhibited by this compound and its proposed anti-tumor mechanism of action, integrating concepts from the search results [1] [5].
The preclinical data suggests this compound's unique long-acting inhibition could offer a therapeutic advantage by ensuring continuous pathway suppression [1]. However, its development status appears to be inactive, as no recent clinical data was found.
Current oncology research has moved strongly toward combination therapies. The success of combining a VEGFR TKI (Fruquintinib) with a PD-1 inhibitor (Sintilimab) in a Phase III RCC trial [4] highlights the clinical viability of this strategy. Furthermore, the development of bispecific antibodies like Idafang that target both VEGF and PD-1 pathways represents the cutting edge of this approach [4].
This compound is a highly potent and selective inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [1] [2] [3]. The table below summarizes its published inhibitory activity (IC50 values) against key targets.
| Kinase Target | IC50 Value (nM) |
|---|---|
| VEGFR2 (KDR) | 0.95 [4] [5] |
| VEGFR3 | 1.1 [4] [5] |
| VEGFR1 | 3.2 [4] [5] |
| PDGFRα | 4.3 [4] [5] |
| PDGFRβ | 13 [4] [5] |
| Other Notable Targets | IC50 Value (nM) |
| Fms | 10 [4] [5] |
| Ret | 18 [4] [5] |
This compound demonstrates exceptional selectivity. When profiled against a broad panel of over 200 protein and lipid kinases, its IC50 values for targets outside the VEGFR and PDGFR families were typically above 100 nM, highlighting its clean off-target profile [6] [5]. A key characteristic of this compound is its slow dissociation rate from VEGFR2 and PDGFRβ, making it a long-acting, pseudo-irreversible inhibitor [1] [6].
The selectivity profile of this compound was established using a combination of biochemical and cellular assays. Here are the methodologies relevant to kinase profiling.
This method directly measures a compound's ability to inhibit kinase enzyme function [5].
This modern, live-cell method quantitatively measures how a compound engages with kinase targets in a more physiologically relevant environment [7].
The following diagrams illustrate how this compound exerts its anti-angiogenic effects and how its selectivity is profiled.
For researchers, the selectivity data for this compound provides critical insights:
The table below summarizes the key efficacy and safety outcomes from the CLEAR trial, comparing lenvatinib plus pembrolizumab against sunitinib.
| Parameter | Lenvatinib + Pembrolizumab | Sunitinib | Notes |
|---|---|---|---|
| Median PFS (Progression-Free Survival) | 23.3 months [1] | 9.2 months [1] | Hazard Ratio (HR): 0.42; 95% CI: 0.34-0.52 [1] |
| Overall Survival (OS) | Not reached [2] [1] | Not reached [2] [1] | HR: 0.72; 95% CI: 0.55-0.93 [1] |
| Objective Response Rate (ORR) | 71.0% [1] | 36.1% [1] | Relative Risk: 1.97; 95% CI: 1.69-2.29 [1] |
| Complete Response (CR) Rate | 17.2% [1] | 4.2% [1] | |
| Common Adverse Events (AEs) | Hypertension, diarrhea, fatigue, musculoskeletal pain [3] [4] | Diarrhea, fatigue, hand-foot syndrome, decreased platelet count [2] [4] | Lenvatinib + pembrolizumab had a higher rate of grade ≥3 AEs and required more dose modifications [4]. |
For researchers, the key methodological details of the CLEAR trial are as follows:
A key differentiator for lenvatinib is its unique mechanism of action at the molecular level, which contributes to its potency.
Lenvatinib exhibits a unique binding mode to VEGFR2. It rapidly associates with the kinase and binds to its active form (DFG-in conformation), leading to a prolonged residence time and high potency. In contrast, sorafenib is a slow-binding type II inhibitor that targets the inactive (DFG-out) form, while sunitinib, a type I inhibitor, has fast binding kinetics but a much shorter residence time [5].
Understanding biomarkers and resistance is crucial for drug development. Recent analyses from the CLEAR trial and other research indicate:
After a thorough search of the provided results, I was unable to find any clinical data, efficacy results, or direct comparisons for a drug called This compound. It does not appear in the context of the CLEAR trial or other RCC studies mentioned. To find information on this compound, you may need to search specialized databases like ClinicalTrials.gov or pharmaceutical company pipelines.
The following table summarizes the experimental data on the anti-tumor efficacy of this compound against different human cancer xenografts established in immunodeficient mice. The treated/control ratio (T/C %) is a standard metric where a lower percentage indicates greater tumor growth inhibition [1].
| Cancer Type | Cell Line / Model | Dosing Regimen | Anti-Tumor Effect (T/C %) | Reported Outcome |
|---|---|---|---|---|
| Lung Cancer | A549 (human lung adenocarcinoma) | 0.25 mg/kg, orally, twice daily for 2 weeks | 34% [2] | Potent tumor growth inhibition [1] [2] |
| Gastric Cancer | MKN45 (human gastric cancer) | 1 mg/kg, orally, twice daily | ~20% (estimated from graph) [1] | Strong anti-tumor effect [1] |
| Renal Cell Carcinoma | RCC-02-JCK (human primary RCC) | 1 mg/kg, orally, twice daily | ~15% (estimated from graph) [1] | Strong anti-tumor effect [1] |
| Glioblastoma | U87 MG (intracranial model) | 0.3 mg/kg, orally, twice daily | N/A (Survival study) | Significant extension of survival time [1] |
The anti-tumor activity data was generated using standardized in vivo protocols. Here is a detailed breakdown of the key methodologies cited in the research:
The diagram below illustrates the typical workflow for these xenograft efficacy studies.
This compound is a small molecule inhibitor that targets key receptors in tumor angiogenesis. Its unique properties are summarized below.
| Feature | Description |
|---|---|
| Primary Target | Dual inhibitor of VEGFR2 and PDGFRβ kinase families [1] [3]. |
| Key Mechanism | Potently inhibits VEGF-stimulated endothelial cell proliferation and PDGF-stimulated pericyte recruitment, disrupting tumor blood vessels [1]. |
| Inhibitory Profile | IC₅₀ values: VEGFR2 (0.95 nM), VEGFR1 (3.2 nM), VEGFR3 (1.1 nM), PDGFRα (4.3 nM), PDGFRβ (13 nM) [2]. |
| Unique Property | Binds via a slow, two-step mechanism leading to an extremely long residence time on its targets (dissociation half-life >17 hours), resulting in prolonged pharmacodynamic effects beyond its plasma exposure [3]. |
| Cellular Effects | In vivo, it demonstrates anti-proliferative and pro-apoptotic effects on tumor cells, decreases vessel density, and inhibits pericyte coverage on microvessels [1]. |
The following diagram illustrates the primary signaling pathways inhibited by this compound and its consequences on the tumor microenvironment.
The table below summarizes the key characteristics and available tolerability information for TAK-593.
| Attribute | Details on this compound |
|---|---|
| Drug Class | Potent, selective small-molecule inhibitor of VEGFR and PDGFR-β tyrosine kinases [1] [2] |
| Key Preclinical Feature | Exhibits a uniquely long-acting inhibitory profile on its targets, contributing to potent anti-angiogenic and anti-tumor activity despite low plasma exposure [1] |
| Clinical Trial Status | A Phase I safety study (NCT00773929) was completed. No results on efficacy or detailed tolerability are publicly available [3]. |
| Reported Tolerability | Preclinical studies in animal models reported "good tolerability" [1]. The Phase I study aimed to determine the "safety and toxicity profile" and "maximum tolerated dose," confirming this was a focus of early development [3]. |
To provide context, the table below shows the tolerability profiles of several established TKIs, as reflected in their clinical labels. This illustrates the common challenge of adverse events with this drug class.
| TKI Name | Primary Target(s) | Common/Notable Adverse Events (Based on Clinical Trials) |
|---|---|---|
| Asciminib [4] | BCR-ABL1 | Lower rates of Grade ≥3 AEs (38.0%) and AEs leading to discontinuation (4.5%) compared to other TKIs for CML. |
| Imatinib [4] | BCR-ABL1, c-KIT, PDGFR | Grade ≥3 AEs (44.4%); AEs leading to discontinuation (11.1%). |
| Alectinib [5] | ALK | Increased blood creatine phosphokinase (5-9%), increased ALT/AST (11-15%). |
| Brigatinib [5] | ALK | Increased creatine phosphokinase (26%), hypertension (14%), increased lipase (15%). |
| Lorlatinib [5] | ALK | Hypertriglyceridemia (20%), weight increased (17%), hypercholesterolemia (16%). |
| Ponatinib [6] | BCR-ABL1 (including T315I mutant) | Associated with increased toxicity, leading to more dose interruptions (66%) and discontinuations (15%) compared to imatinib. |
For research and development purposes, here are the key methodologies used to evaluate this compound's activity and efficacy in preclinical models [1].
The following diagram illustrates the primary mechanism of action of this compound, based on preclinical research, and its role in the angiogenesis signaling pathway [1].
This compound is a highly potent and selective small-molecule inhibitor that targets receptor tyrosine kinases in the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) families [1] [2]. The table below summarizes its published inhibitory concentration (IC50) values, which represent the concentration needed to inhibit half of the enzyme's activity.
Table 1: this compound Kinase Inhibition Profile (IC50 values)
| Target Kinase | IC50 (nM) | Key Function in Cancer |
|---|---|---|
| VEGFR2 (KDR) | 0.95 | Key mediator of VEGF-driven endothelial cell proliferation and survival; primary anti-angiogenic target [1]. |
| VEGFR3 (Flt-4) | 1.1 | Involved in lymphangiogenesis [3]. |
| VEGFR1 (Flt-1) | 3.2 | Binds VEGF but transmits weaker signals; role in metastasis and inflammation [3]. |
| PDGFRα | 4.3 | Recruitment and growth of pericytes, which stabilize new blood vessels [1] [3]. |
| PDGFRβ | 13 | Recruitment and growth of pericytes [1] [3]. |
| Ret | 18 | Implicated in thyroid cancer and other neoplasms [3]. |
| Fms (CSF-1R) | 10 | Role in tumor-associated macrophages [3]. |
A key characteristic of this compound is its uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Studies noted that even after this compound was no longer detectable in the blood or tissues, its biological effect (measured by suppression of phosphorylated VEGFR2) was almost complete, suggesting prolonged target engagement [1].
The search results allow for a direct comparison with one other inhibitor, Cediranib. Data for a broader set of common VEGFR2 inhibitors was not available in the search results.
Table 2: Direct Potency Comparison with Cediranib
| Inhibitor | VEGFR2 IC50 | Key Characteristics from Search Results |
|---|---|---|
| This compound | 0.95 nM [3] | Highly potent, selective, long duration of action [1] [3]. |
| Cediranib | ≤ 1 nM (reported as highly potent) [4] [5] | Oral, potent inhibitor of VEGFR1, 2, and 3; also inhibits PDGFRs and c-Kit [4] [5]. |
The following methodology is summarized from the preclinical studies on this compound [1]. This protocol outlines how the cellular anti-angiogenic activity, a key effect of VEGFR2 inhibition, was assessed.
Objective: To evaluate the inhibitory effect of this compound on VEGF-stimulated cellular proliferation.
The following diagram illustrates the role of VEGFR2 in tumor angiogenesis and how this compound exerts its effects.
To find more comprehensive comparative data, you might consider:
TAK-593 is a highly potent and selective small-molecule inhibitor that targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families [1]. It is noted for its uniquely long-acting inhibitory profile on VEGFR2 and PDGFRβ [1].
The table below summarizes key quantitative data on its preclinical efficacy from animal xenograft models:
| Cancer Type (Cell Line/Model) | Efficacy Outcome (T/C Ratio %) | Dosing Regimen | Key Findings & Tolerability |
|---|---|---|---|
| Human Gastric Cancer (MKN45) | 12% [1] | Oral administration, twice daily [1] | Strong anti-tumor effects with good tolerability [1] |
| Human Primary Renal Cell Carcinoma (RCC-02-JCK) | 17% [1] | Oral administration, twice daily [1] | Strong anti-tumor effects with good tolerability [1] |
| Human Glioblastoma (U87 MG) | Prolonged survival in an intracranial model [1] | Oral administration, twice daily [1] | Anti-tumor effect demonstrated in a challenging model [1] |
| Human Lung Carcinoma (A549) | Not explicitly stated (used for PD analysis) [1] | Single oral administration [1] | Potent, long-duration target engagement (phospho-VEGFR2 suppression >24h) [1] |
The preclinical efficacy data was generated using standardized in vitro and in vivo methodologies crucial for reproducibility [1]:
This compound employs a dual anti-angiogenic strategy. The following diagram illustrates its mechanism and the key experiments used to validate it:
For a comprehensive comparison, you could investigate:
| Feature | TAK-593 Ophthalmic Emulsion | Conventional Intravitreal (IVT) Injection |
|---|---|---|
| Administration | Eye drops (Topical) [1] | Injection into the vitreous cavity [2] [3] |
| Invasiveness | Non-invasive [1] | Invasive procedure [2] [1] |
| Key Risk | Minimizes risk of endophthalmitis [1] | Carries risk of endophthalmitis, cataract, retinal detachment [2] [1] |
| Active Ingredient | Small molecule VEGF receptor tyrosine kinase inhibitor [4] [1] | Typically anti-VEGF proteins (e.g., Bevacizumab, Ranibizumab) [2] [3] [5] |
| Primary Indication (Research) | Neovascular AMD [1] | Neovascular AMD, Diabetic Macular Edema, Retinal Vein Occlusion [2] [3] |
| Formulation Challenge | Requires emulsion for water-insoluble drug [1] | Formulated for direct intraocular delivery [2] |
| Mechanism of Action | Inhibits VEGF receptor tyrosine kinase [4] [1] | Binds and neutralizes VEGF protein [2] [5] |
| Supporting Experimental Model | Laser-induced Choroidal Neovascularization (CNV) model in mice [1] | Multiple large, randomized clinical trials in humans [2] |
| Development Status | Pre-clinical research [1] | Established clinical standard of care [2] |
For a publication-quality guide, the methodology and key findings from the primary research on this compound emulsion are detailed below.
This section outlines the experimental approach taken to develop and validate the this compound ophthalmic emulsion, as described in the 2023 study [1].
Formulation Protocol:
Efficacy Testing Protocol:
Intravitreal injection is a well-established gold standard, but it carries inherent risks and burdens.
This compound and anti-VEGF injections target the same pathological process but at different points in the signaling pathway. The following diagram illustrates the key pathways involved in ocular angiogenesis and the points of inhibition for these therapies.
Key Takeaways from the Pathway:
The experimental data suggests that a topical this compound emulsion could potentially achieve similar efficacy to intravitreal anti-VEGF injections in a pre-clinical model, while eliminating the injection-related risks [1]. This represents a significant potential paradigm shift in the treatment of back-of-the-eye diseases.
However, for the research and development community, several critical considerations remain: